bis-PEG2-endo-BCN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)/t21-,22+,23-,24+,25?,26? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHVKOYJUQOBR-ICFBRBJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bis-PEG2-endo-BCN, a homobifunctional, polyethylene glycol (PEG)-containing crosslinker. It is designed for use in advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein-protein crosslinking studies, and the creation of complex biomolecular architectures. This document details the core chemical properties, reaction kinetics, and stability of the linker, alongside detailed experimental protocols and workflow visualizations to facilitate its practical application in a research and development setting.
Core Concepts and Chemical Properties
This compound is a chemical tool that features two bicyclo[6.1.0]nonyne (BCN) moieties connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer.[1][2] This homobifunctional design allows for the simultaneous or sequential reaction with two azide-containing molecules, enabling the crosslinking of biomolecules or the construction of multivalent conjugates.[2]
The key reactive group, endo-BCN, is a strained cyclooctyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and bioorthogonality.[3] SPAAC proceeds readily under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological samples.[4] The central PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can help mitigate aggregation issues often encountered with hydrophobic biomolecules or payloads.
Quantitative Data
The following tables summarize the key physical, chemical, and kinetic properties of this compound and its reactive moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₄₀N₂O₆ | |
| Molecular Weight | 500.6 g/mol | |
| CAS Number | 1476737-97-9 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, protect from light | |
| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month |
Table 2: Reaction Kinetics of endo-BCN with Azides (SPAAC)
Note: Kinetic data is for the reactive endo-BCN moiety, not the full this compound linker. This data serves as a strong proxy for the reactivity of each end of the bifunctional molecule.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent / Conditions | Source(s) |
| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | - |
| endo-BCN + Benzyl Azide | 0.15 | DMSO, 37°C | - |
| endo-BCN + Water-soluble PEGylated Azide | 0.19 - 0.21 | Aqueous, 20°C | - |
| endo-BCN + Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) | - |
Table 3: Stability Profile of BCN Moiety
| Condition | Observation | Source(s) |
| Aqueous Buffer (pH 7.2) | Showed some instability in a protein environment over 24h. | |
| Reducing Agents (TCEP) | Showed instability in a protein environment over 24h. | |
| Thiols (Glutathione, GSH) | Showed instability in both small molecule and protein environments. | |
| General Comparison | More stable than DBCO (dibenzo-cyclooctyne) in the presence of thiols. | - |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol for Homobifunctional Crosslinking of Two Azide-Modified Proteins
This protocol describes the crosslinking of two distinct proteins (Protein A and Protein B), each previously functionalized with azide groups.
Materials:
-
Azide-modified Protein A (stock solution in PBS, pH 7.4)
-
Azide-modified Protein B (stock solution in PBS, pH 7.4)
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
-
SDS-PAGE reagents and system for analysis
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine Azide-Protein A and Azide-Protein B to a final concentration of 1-5 mg/mL each in PBS. A 1:1 molar ratio is a good starting point.
-
Crosslinker Addition: Add this compound from the DMSO stock solution to the protein mixture. A common starting point is a 5 to 20-fold molar excess of the crosslinker over the total protein concentration. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction time may require optimization.
-
Quenching (Optional): To quench any unreacted BCN groups, a small molecule azide (e.g., azido-propanol) can be added in large excess and incubated for an additional 30 minutes.
-
Purification: Purify the reaction mixture to separate the crosslinked conjugate from unreacted proteins and excess linker. Size-Exclusion Chromatography (SEC) is the recommended method. Collect fractions corresponding to the higher molecular weight crosslinked product.
-
Analysis: Analyze the purified fractions using SDS-PAGE under reducing conditions. The crosslinked product (Protein A - Linker - Protein B) should appear as a new band at a higher molecular weight than the individual protein bands. Further characterization can be performed using mass spectrometry.
Protocol for Preparation of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol outlines a two-step strategy to generate an ADC where a single antibody is conjugated to two azide-bearing payload molecules.
Materials:
-
Monoclonal antibody (mAb) with a single, site-specifically introduced azide group.
-
Azide-modified cytotoxic payload (stock solution in DMSO).
-
This compound (stock solution, 10 mM in DMSO).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC).
-
Analytical instruments (e.g., UV-Vis Spectrophotometer, LC-MS).
Methodology: Step 1: Reaction of mAb with the first payload.
-
Combine the azide-modified mAb with a 1.5 to 3-fold molar excess of the azide-modified payload in the reaction buffer.
-
Add a 5 to 10-fold molar excess of this compound to the mixture.
-
Incubate for 1-2 hours at room temperature. This initial reaction aims to form a mixture of singly-reacted intermediates (mAb-BCN-PEG2-BCN and Payload-BCN-PEG2-BCN).
-
Do not purify at this stage.
Step 2: Formation of the final conjugate.
-
Add a second aliquot of the azide-modified payload (1.5 to 3-fold molar excess relative to the initial mAb amount).
-
Allow the reaction to proceed for another 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting ADC using SEC to remove excess payload and linker, followed by HIC to separate ADC species with different drug-to-antibody ratios (DAR).
-
Characterization:
-
Determine the protein concentration and DAR using UV-Vis spectroscopy.
-
Confirm the identity and purity of the ADC using LC-MS.
-
Assess aggregation levels using SEC.
-
Visualizations: Workflows and Pathways
ADC Mechanism of Action and a Representative Signaling Pathway
Antibody-drug conjugates constructed with linkers like this compound exert their effect by delivering a potent cytotoxic payload to antigen-expressing cancer cells. The diagram below illustrates the general mechanism of action for an ADC targeting the HER2 receptor, a common target in breast cancer. Upon binding to HER2, the ADC is internalized, and the payload is released, leading to the inhibition of downstream pro-survival signaling pathways like PI3K/AKT and MAPK, ultimately inducing apoptosis.
Caption: General mechanism of an anti-HER2 ADC leading to apoptosis.
Experimental Workflow for Protein Crosslinking
The following diagram outlines the logical steps for crosslinking two azide-modified proteins using this compound, from initial reaction to final analysis. This workflow ensures a systematic approach to generating and verifying the desired conjugate.
Caption: Workflow for homobifunctional protein crosslinking.
References
An In-Depth Technical Guide to bis-PEG2-endo-BCN: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, physicochemical properties, and its application in advanced bioconjugation techniques, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Core Concepts: Introduction to this compound
This compound is a chemical reagent designed for copper-free click chemistry.[1][2] It features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes, attached to a central hydrophilic polyethylene glycol (PEG) spacer. This bifunctional nature allows for the crosslinking of two azide-containing molecules. The PEG spacer, consisting of two ethylene glycol units, enhances the solubility of the molecule in aqueous solutions.[3]
The key functionality of this compound lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This type of reaction is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable triazole linkage between the BCN groups and azide-functionalized molecules under physiological conditions, without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for conjugating sensitive biological macromolecules such as proteins, peptides, and oligonucleotides.
Structural and Physicochemical Properties
The structural and physicochemical properties of this compound are summarized in the tables below, providing key quantitative data for experimental design and execution.
| Identifier | Value | Source |
| Chemical Name | bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate | |
| Synonyms | This compound, endo-BCN-PEG2-endo-BCN | |
| CAS Number | 1476737-97-9 | |
| Molecular Formula | C₂₈H₄₀N₂O₆ | |
| Molecular Weight | 500.63 g/mol |
| Property | Value | Source |
| Purity | >98.0% | |
| Appearance | An oil | |
| Solubility | DMSO: 100 mg/mL (199.75 mM) | |
| Storage | Store at -20°C, protect from light. For stock solutions, store at -80°C (use within 6 months) or -20°C (use within 1 month). Avoid repeated freeze-thaw cycles. | |
| Reaction Kinetics (k₂) | The second-order rate constant (k₂) for the reaction of endo-BCN with benzyl azide is 0.29 M⁻¹s⁻¹. |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The utility of this compound is centered on the SPAAC reaction. The high ring strain of the BCN cyclooctyne allows it to react with azides in a [3+2] cycloaddition without the need for a copper catalyst. This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous buffers at physiological pH and temperature.
Experimental Protocols
While this compound is commercially available, its effective use in bioconjugation requires careful adherence to established protocols. The following provides a detailed methodology for a typical antibody conjugation experiment.
Materials Required
-
Azide-modified antibody (azido-Ab)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
Reaction tubes
Preparation of Stock Solutions
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store any unused stock solution at -20°C or -80°C.
-
Azide-Modified Antibody: Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
Antibody Conjugation Protocol
The following workflow outlines the steps for conjugating an azide-modified antibody with another azide-containing molecule using this compound as a crosslinker.
-
Reaction Setup: In a reaction tube, add a 10-20 fold molar excess of the 10 mM this compound stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain antibody stability.
-
First Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours to allow for the initial conjugation of one of the BCN groups to the antibody.
-
Addition of Second Molecule: Add the second azide-modified molecule to the reaction mixture. The molar ratio will depend on the specific molecule and desired degree of labeling.
-
Second Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
Purification: Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
Analysis: Characterize the final conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the conjugation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development applications:
-
Antibody-Drug Conjugates (ADCs): As a homobifunctional linker, it can be used in the synthesis of ADCs, linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Crosslinking of Biomolecules: It enables the connection of two different azide-containing biomolecules, facilitating the study of protein-protein interactions or the creation of novel bioconjugates.
-
Probe Development: this compound can be used to construct multifunctional probes for diagnostic and imaging applications by linking different functional moieties.
-
Surface Modification: The BCN groups can react with azide-functionalized surfaces to create biocompatible or functionalized materials for use in drug delivery systems or biosensors.
Conclusion
This compound is a highly efficient and versatile homobifunctional crosslinker for copper-free click chemistry. Its well-defined structure, favorable physicochemical properties, and bioorthogonal reactivity make it an indispensable tool for researchers and scientists in the field of bioconjugation and drug development. The detailed information and protocols provided in this guide are intended to facilitate its successful application in creating novel and effective bioconjugates for a wide range of scientific endeavors.
References
An In-depth Technical Guide to bis-PEG2-endo-BCN: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular imaging. We will explore its core mechanism of action, detail its applications, and provide structured data and experimental frameworks to support its use in research and development.
Introduction to Bioorthogonal Chemistry and SPAAC
In the complex milieu of biological systems, the ability to selectively and efficiently form covalent bonds is paramount. Bioorthogonal chemistry encompasses a class of reactions that can proceed within living systems without interfering with native biochemical processes. A cornerstone of this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful "click chemistry" reaction that obviates the need for cytotoxic copper catalysts.[1][2]
SPAAC leverages the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to drive a [3+2] cycloaddition with azide-functionalized molecules.[1][] This reaction is characterized by its high efficiency, selectivity, and formation of a stable triazole linkage under physiological conditions.[2]
The this compound Crosslinker
Structure and Functionality
This compound is a homobifunctional crosslinking reagent. Its structure is defined by three key components:
-
Two endo-BCN Moieties: These are the reactive "warheads" of the molecule. Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne that readily reacts with azides via SPAAC. The endo stereoisomer is noted for its high reactivity. The presence of two BCN groups allows the molecule to act as a crosslinker, connecting two separate azide-containing molecules.
-
A PEG2 Spacer: A short polyethylene glycol (PEG) linker consisting of two ethylene oxide units connects the two BCN moieties. This PEG spacer enhances the molecule's aqueous solubility and provides a defined spatial separation between the two conjugated molecules.
-
Homobifunctional Nature: Possessing two identical reactive groups (BCN), the linker is designed to symmetrically crosslink molecules or build multivalent constructs.
This specific design makes this compound a valuable tool for applications requiring the dimerization or crosslinking of biomolecules, such as in the synthesis of antibody-drug conjugates (ADCs) or the development of complex molecular probes.
Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental mechanism of action for this compound is the SPAAC reaction. The driving force is the significant ring strain inherent in the BCN cyclooctyne. This strain is released upon the concerted [3+2] cycloaddition with an azide, leading to the formation of a stable, covalent triazole ring.
The key features of this bioorthogonal reaction are:
-
High Reactivity: The reaction proceeds efficiently at physiological temperatures and pH without the need for a catalyst.
-
High Selectivity: The BCN and azide groups are mutually reactive and generally inert to other functional groups found in complex biological samples, ensuring minimal off-target reactions.
-
Biocompatibility: The absence of a copper catalyst, which is toxic to cells, makes SPAAC highly suitable for applications in living systems.
Because this compound has two BCN groups, it can participate in two independent SPAAC reactions, thereby linking two azide-modified molecules together.
Quantitative Data
| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BCN | Benzyl Azide | 0.14 | |
| DBCO | Benzyl Azide | ~0.1 | |
| DIFO | Benzyl Azide | 0.076 | |
| BCN | Tetrazole (photo-activated) | 11,400 - 39,200 |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature. DBCO (Dibenzocyclooctyne) and DIFO (Difluorinated Cyclooctyne) are included for comparison. The exceptionally high rate with tetrazoles highlights BCN's versatile reactivity in different bioorthogonal schemes.
BCN crosslinkers have also demonstrated greater stability in the presence of biological thiols like glutathione when compared to other strained alkynes, which is a crucial feature for applications in the complex intracellular environment.
Applications and Experimental Protocols
The homobifunctional nature of this compound makes it a versatile tool for creating complex biomolecular architectures.
Key Applications:
-
Antibody-Drug Conjugate (ADC) Synthesis: Used to link two drug molecules to an azide-modified antibody or to crosslink components within an ADC construct.
-
Crosslinking Biomolecules: Enables the study of protein-protein interactions by covalently linking two azide-tagged proteins.
-
Hydrogel Formation: Can crosslink azide-modified polymers to form biocompatible hydrogels for cell encapsulation or tissue engineering.
-
Probe Development: Facilitates the construction of multifunctional probes for imaging and diagnostic applications by linking different functional units.
General Experimental Protocol: Protein-Protein Crosslinking
This protocol provides a general workflow for using this compound to crosslink two different azide-modified proteins (Protein-A and Protein-B).
1. Materials:
-
Azide-modified Protein-A and Protein-B
-
This compound (CAS 1476737-97-9)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Analytical system (e.g., SDS-PAGE)
2. Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C.
-
Prepare 1 mg/mL solutions of Azide-Protein-A and Azide-Protein-B in PBS.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine Azide-Protein-A and Azide-Protein-B to achieve a 1:1 molar ratio.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 5 to 20-fold molar excess of the crosslinker relative to the total protein concentration.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction time may require optimization.
-
-
Purification:
-
Remove unreacted crosslinker and purify the crosslinked protein conjugate using SEC or another suitable chromatography method.
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE. A successful crosslinking reaction will show a new band at a higher molecular weight corresponding to the Protein-A-Linker-Protein-B conjugate.
-
References
An In-depth Technical Guide to the Hydrophilic PEG Spacer in bis-PEG2-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker, with a specific focus on the role of its hydrophilic polyethylene glycol (PEG) spacer. This document delves into the core attributes of this compound, offering quantitative data, detailed experimental protocols, and visual diagrams to support its application in advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Concepts: The Synergy of a Hydrophilic Spacer and Bioorthogonal Chemistry
This compound is a meticulously designed chemical entity that integrates two key functionalities: a hydrophilic PEG spacer and two terminal bicyclo[6.1.0]nonyne (BCN) groups. This combination offers significant advantages in the field of bioconjugation.
The core of the linker consists of a two-unit PEG spacer. PEG is a polymer composed of repeating ethylene glycol units, renowned for its hydrophilicity, biocompatibility, and lack of immunogenicity[1][2]. The inclusion of this short PEG chain imparts several desirable properties to the linker and the resulting bioconjugate:
-
Enhanced Solubility: The hydrophilic PEG spacer significantly improves the aqueous solubility of the linker and can help to counterbalance the hydrophobicity of conjugated payloads, such as cytotoxic drugs in ADCs. This is crucial for preventing aggregation and improving the pharmacokinetic profile of the final conjugate[2][3].
-
Improved Pharmacokinetics: The hydration shell formed around the PEG chain can increase the hydrodynamic radius of the conjugate, potentially prolonging its circulation half-life by reducing renal clearance.
-
Reduced Immunogenicity: PEGylation can shield epitopes on the surface of proteins, thereby reducing the likelihood of an immune response.
-
Flexible Spacer: The PEG chain provides a flexible spacer between the conjugated molecules, which can minimize steric hindrance and allow each component to maintain its biological activity.
The terminal endo-BCN groups are strained alkynes that are highly reactive towards azides in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a form of "click chemistry" that is bioorthogonal, meaning it can proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The reaction is copper-free, which is a significant advantage when working with sensitive biological molecules that can be damaged by copper catalysts.
Physicochemical and Kinetic Data
For effective experimental design, a clear understanding of the quantitative properties of this compound is essential. The following tables summarize its key physicochemical characteristics and estimated kinetic data for its reactive BCN moieties.
| Property | Value | Reference(s) |
| Molecular Weight | 500.6 g/mol | |
| Molecular Formula | C₂₈H₄₀N₂O₆ | |
| CAS Number | 1476737-97-9 | |
| Physical Appearance | Oil | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, protected from light and moisture | |
| Cleavability | Non-cleavable under physiological conditions |
Table 1: Physicochemical Properties of this compound. This table provides a summary of the key physical and chemical properties of the this compound linker.
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature | Reference(s) |
| BCN (general) with Benzyl Azide | ~0.15 - 1.0 | DMSO | 25-37°C | |
| PEGylated BCN with 2-azidoethanol | ~0.19 - 0.21 | Aqueous | 20°C |
Table 2: Representative SPAAC Reaction Kinetics. This table presents the range of reported second-order rate constants for the reaction of BCN and its derivatives with azides. The exact rate for this compound will depend on the specific azide-containing molecule and reaction conditions.
Experimental Protocols
This section provides detailed, representative protocols for the synthesis of a homobifunctional BCN-PEG linker and its subsequent use in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate.
Synthesis of a Homobifunctional BCN-PEG Linker
The following is a representative protocol for the synthesis of a bis-BCN-PEG linker, based on the coupling of a BCN-carboxylic acid to a PEG-diamine. This protocol can be adapted for the synthesis of this compound.
Materials:
-
endo-BCN-carboxylic acid
-
O,O'-Bis(2-aminoethyl)diethylene glycol (PEG2-diamine)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of BCN-carboxylic acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve endo-BCN-carboxylic acid (2.2 equivalents) and HBTU (2.2 equivalents) in anhydrous DMF. Stir the solution at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve the PEG2-diamine (1.0 equivalent) in anhydrous DMF. Add DIPEA (4.0 equivalents) to the diamine solution. Slowly add the activated BCN-carboxylic acid solution to the diamine solution dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure this compound linker.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Antibody-Drug Conjugation using this compound
This protocol describes a two-step conjugation strategy to link an azide-modified antibody to an azide-modified payload using the homobifunctional this compound linker.
Materials:
-
Azide-modified monoclonal antibody (azido-mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound linker
-
Azide-modified payload (e.g., a cytotoxic drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for antibody purification
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the azide-modified payload in anhydrous DMSO (e.g., 20 mM).
-
-
First Conjugation (Antibody-Linker):
-
To the azide-modified antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove the excess, unreacted this compound linker by SEC using a column equilibrated with PBS, pH 7.4.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
Concentrate the purified antibody-linker conjugate using a centrifugal filter device.
-
-
Second Conjugation (Linker-Payload):
-
To the purified antibody-BCN-linker conjugate, add a 3- to 5-fold molar excess of the azide-modified payload stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C.
-
-
Final Purification of ADC:
-
Purify the final ADC to remove unreacted payload using SEC as described in step 3.
-
-
Characterization of the ADC:
-
Determine the final protein concentration (e.g., by BCA assay).
-
Determine the drug-to-antibody ratio (DAR) by HIC-HPLC and/or mass spectrometry.
-
Assess the purity and aggregation state of the final ADC by SEC.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for ADC synthesis using this compound.
References
The Pivotal Role of Bicyclononyne (BCN) in Advancing Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological systems is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions. Among the most significant advancements in this area is the development of copper-free click chemistry, which circumvents the cellular toxicity associated with copper catalysts. Within this domain, the bicyclononyne (BCN) group has emerged as a cornerstone reagent, enabling rapid and specific bioconjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA) reactions. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the use of BCN in click chemistry, tailored for professionals in research and drug development.
Core Principles of BCN-Mediated Click Chemistry
BCN, or bicyclo[6.1.0]non-4-yne, is a cyclooctyne derivative characterized by its significant ring strain. This inherent strain is the driving force behind its high reactivity in click chemistry. Unlike terminal alkynes that require a copper(I) catalyst to react with azides, the distorted alkyne bond in BCN readily undergoes a [3+2] cycloaddition with azides without the need for a catalyst. This reaction, known as SPAAC, is highly efficient and bioorthogonal, meaning it can proceed in aqueous environments and in the presence of a wide array of biological functional groups without interference.[1]
Furthermore, BCN can also participate in IEDDA reactions with tetrazines. This type of reaction is known for its exceptionally fast kinetics, making it ideal for applications requiring rapid labeling or for in vivo imaging where low concentrations of reactants are often employed.[2] The versatility of BCN to react via two distinct bioorthogonal pathways—SPAAC with azides and IEDDA with tetrazines—makes it a uniquely powerful tool for complex bioconjugation strategies.[3]
Quantitative Data Presentation
A critical aspect of selecting the appropriate click chemistry reagent is a thorough understanding of its reaction kinetics and stability. The following tables summarize key quantitative data for BCN and compare it with other commonly used cyclooctynes, namely Dibenzocyclooctyne (DBCO) and Difluorinated Cyclooctyne (DIFO).
Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| BCN | 0.14 | Various | [4] |
| DBCO | ~0.1 | Various | |
| DIFO | Not specified in provided context | - | - |
Analysis: The data indicates that BCN exhibits a favorable reaction rate for SPAAC, comparable to that of DBCO. The choice between BCN and DBCO may therefore depend on other factors such as stability, size, and hydrophilicity.
Table 2: Comparative Stability of Cyclooctynes in the Presence of Glutathione (GSH)
| Cyclooctyne | Half-life (t₁/₂) | Conditions | Reference(s) |
| BCN | ~6 hours | Presence of GSH | |
| DBCO | 71 minutes | Presence of GSH | |
| DIFO | Not specified in provided context | - | - |
Analysis: BCN demonstrates significantly greater stability in the presence of thiols like glutathione compared to DBCO. This is a crucial consideration for intracellular applications where the concentration of reducing agents is high. The enhanced stability of BCN minimizes off-target reactions and ensures that the cyclooctyne remains available for the intended click reaction.
Mandatory Visualizations
To visually represent the core concepts and workflows associated with BCN in click chemistry, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of BCN-mediated click chemistry. The following sections provide methodologies for key applications.
Protocol 1: Antibody-Oligonucleotide Conjugation via SPAAC
This protocol details the conjugation of a BCN-functionalized antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody of interest
-
BCN-NHS ester
-
Azide-modified oligonucleotide
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (100 mM, pH 8.0)
-
Phosphate-buffered saline (PBS)
-
Spin desalting columns
Procedure:
-
Antibody Activation:
-
Dissolve the BCN-NHS ester in DMSO to a stock concentration of 10 mM.
-
Mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution. The final DMSO concentration should be approximately 20%, and the antibody concentration around 1 mg/mL.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Quench the reaction by adding 10 µL of 100 mM Tris buffer and incubate for an additional 15 minutes.
-
Remove the unreacted BCN-NHS ester using a spin desalting column equilibrated with PBS. The BCN-functionalized antibody can be stored at -20°C.
-
-
Conjugation:
-
Mix the BCN-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.
-
Incubate the mixture overnight at room temperature.
-
-
Purification and Analysis:
-
Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC).
-
Validate the final conjugate using SDS-PAGE and/or mass spectrometry.
-
Protocol 2: Cell Surface Labeling via SPAAC
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.
Materials:
-
Cells of interest
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
BCN-functionalized fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM ManNAz) for 24-48 hours to allow for its incorporation into cell surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of the BCN-functionalized fluorescent dye (e.g., 10-50 µM) in serum-free medium for 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove any unreacted fluorescent probe.
-
Analyze the labeled cells using flow cytometry to quantify the fluorescence or by fluorescence microscopy to visualize the localization of the label.
-
Protocol 3: Functionalization of Gold Nanoparticles with BCN
This protocol provides a general method for the functionalization of gold nanoparticles (AuNPs) with a BCN-containing thiol ligand via ligand exchange.
Materials:
-
Citrate-stabilized gold nanoparticles
-
BCN-PEG-SH (or other thiol-containing BCN linker)
-
Ethanol or DMSO
-
Phosphate buffer
Procedure:
-
Ligand Preparation:
-
Dissolve the BCN-PEG-SH in ethanol or DMSO to create a stock solution (e.g., 1 mM).
-
-
Ligand Exchange:
-
To a solution of citrate-stabilized AuNPs, add the BCN-PEG-SH solution dropwise while stirring. A typical molar excess of the thiol ligand is used to drive the ligand exchange.
-
Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring.
-
-
Purification:
-
Purify the BCN-functionalized AuNPs by centrifugation. Pellet the nanoparticles and discard the supernatant containing the displaced citrate and excess thiol ligand.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate buffer). Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.
-
-
Characterization:
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm their stability and size distribution. The presence of the BCN group can be confirmed by reacting the functionalized nanoparticles with an azide-containing fluorescent dye and measuring the resulting fluorescence.
-
Conclusion
The bicyclononyne group has firmly established itself as a versatile and powerful tool in the click chemistry toolbox. Its high reactivity in both SPAAC and IEDDA reactions, coupled with its commendable stability in biological environments, makes it an ideal choice for a wide range of applications, from fundamental biological research to the development of next-generation antibody-drug conjugates and targeted drug delivery systems. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of BCN in their endeavors, ultimately contributing to advancements in medicine and our understanding of complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 3. molecular-plasmonics.de [molecular-plasmonics.de]
- 4. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinking agent integral to the advancement of bioconjugation and the development of complex therapeutic constructs such as antibody-drug conjugates (ADCs). This document details the molecule's physicochemical properties, its mechanism of action in copper-free click chemistry, and provides a generalized experimental protocol for its application.
Core Compound Data
The quantitative data for this compound is summarized in the table below, providing a clear reference for experimental design and analysis.
| Property | Value | Citations |
| Molecular Formula | C₂₈H₄₀N₂O₆ | [1] |
| Molecular Weight | ~500.6 g/mol | [1] |
| CAS Number | 1476737-97-9 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C for long-term storage | [1] |
Introduction to this compound and its Applications
This compound is a versatile chemical tool featuring two bicyclo[6.1.0]nonyne (BCN) moieties attached to a central polyethylene glycol (PEG) spacer. The endo-BCN groups are strained alkynes that readily and specifically react with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is particularly advantageous in biological applications as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.
The hydrophilic di-PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigating potential aggregation issues often encountered with hydrophobic biomolecules. The homobifunctional nature of this compound allows for the crosslinking of two azide-containing molecules or the conjugation of two molecules to a single entity, enabling the construction of intricate and precisely defined bioconjugates.
Primary applications for this compound are found in the field of drug delivery and diagnostics, most notably in the synthesis of antibody-drug conjugates (ADCs). In this context, the linker can be used to attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reactivity of this compound is driven by the significant ring strain of the cyclooctyne ring within the BCN group. This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole linkage. This bioorthogonal reaction is highly specific, rapid, and can be performed in complex biological media without interfering with native biochemical processes.
Experimental Protocol: Crosslinking of Azide-Modified Molecules
This protocol provides a general methodology for the crosslinking of two azide-modified molecules using this compound. The specific concentrations and reaction conditions may require optimization based on the properties of the molecules being conjugated.
Materials:
-
This compound
-
Azide-modified molecule 1 (e.g., azide-functionalized protein)
-
Azide-modified molecule 2 (e.g., azide-functionalized payload)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare stock solutions of the azide-modified molecules in a compatible buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified molecule 1 and azide-modified molecule 2 in a 1:1 molar ratio in PBS.
-
Add the this compound stock solution to the reaction mixture. A typical starting point is a 0.5:1 molar ratio of the crosslinker to the total azide concentration. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove unreacted crosslinker and molecules.
-
For protein conjugates, size-exclusion chromatography or dialysis are effective methods for purification.
-
-
Characterization:
-
The purified conjugate should be characterized to confirm successful crosslinking and to determine the efficiency of the reaction. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be employed for this purpose.
-
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of an antibody-drug conjugate using this compound to attach two azide-modified drug molecules to an azide-modified antibody.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of bis-PEG2-endo-BCN
For Immediate Release
This technical guide provides a comprehensive overview of the aqueous solubility of bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation and the development of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and contextualizes the linker's application in a typical bioconjugation workflow.
The defining characteristic of this compound is its dual bicyclo[6.1.0]nonyne (BCN) groups, enabling copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the conjugation of azide-modified biomolecules.[1] The incorporation of a hydrophilic dietheylene glycol (PEG2) spacer is a key design element intended to enhance the molecule's solubility in aqueous media, a critical factor for its utility in biological systems.[2][3] While the PEG spacer theoretically improves water solubility, precise quantitative data in aqueous solutions is not widely published.
Quantitative Solubility Data
Publicly available data on the solubility of this compound is primarily focused on organic solvents, which are often used for creating concentrated stock solutions. The table below summarizes the available quantitative and qualitative solubility information.
| Solvent | Type | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Organic | 100 mg/mL (199.75 mM) | MedchemExpress, GlpBio |
| Dichloromethane (DCM) | Organic | Soluble | BroadPharm |
| Dimethylformamide (DMF) | Organic | Soluble | BroadPharm |
| Aqueous Media | Aqueous | Information not publicly available | N/A |
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous buffers is influenced by several factors:
-
The PEG Spacer : The ethylene glycol units in the PEG2 spacer form hydrogen bonds with water molecules, which is the primary driver of its aqueous solubility.[4]
-
The endo-BCN Groups : The bicyclononyne rings are hydrophobic and will negatively impact water solubility.
-
Buffer Composition : The pH, ionic strength, and presence of other solutes in an aqueous buffer can all affect the solubility of the molecule.
Experimental Protocol for Determining Aqueous Solubility
Given the absence of a standardized public protocol for this compound, a general method for determining the aqueous solubility of a small molecule is presented below. This protocol is a guideline and may require optimization for specific laboratory conditions and analytical equipment.
Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Aqueous buffer of choice
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into several microcentrifuge tubes.
-
Add a precise volume of the aqueous buffer to each tube to create a slurry. The expected solubility will determine the starting volume.
-
-
Equilibration:
-
Tightly seal the tubes.
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the tubes at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant from each tube, being cautious not to disturb the pellet.
-
Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.
-
Analyze the diluted supernatant by a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound.
-
Use the standard curve to determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the undissolved supernatant to determine the saturation solubility.
-
Application in Bioconjugation
The primary application of this compound is in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates.[1] The workflow below illustrates a typical application of this bifunctional linker.
Caption: Bioconjugation workflow using this compound.
This guide underscores the importance of the PEG2 spacer in conferring aqueous solubility to this compound, a critical feature for its role in bioconjugation. While quantitative aqueous solubility data remains to be broadly published, the provided experimental protocol offers a robust framework for its determination, empowering researchers to optimize their conjugation strategies.
References
Applications of Homobifunctional PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional Polyethylene Glycol (PEG) linkers are versatile reagents that play a crucial role in modern bioconjugation and drug development.[1][2][][4] Characterized by the general structure X-PEG-X, these linkers possess identical reactive groups at both ends of a flexible, hydrophilic PEG spacer.[5] This symmetrical design enables the covalent crosslinking of two identical molecules or the introduction of a PEG spacer between two molecules with the same functional groups. The inherent properties of the PEG chain—such as high water solubility, biocompatibility, and low immunogenicity—make these linkers invaluable for a wide range of applications, from fundamental protein research to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core applications of homobifunctional PEG linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical implementation.
Core Applications
The unique architecture of homobifunctional PEG linkers lends itself to several key applications in research and drug development:
-
Protein Crosslinking: These linkers are widely used to study protein-protein interactions, stabilize protein structures, and create multi-subunit protein complexes. By covalently linking specific amino acid residues, researchers can gain insights into the spatial arrangement and dynamics of macromolecular assemblies.
-
Antibody-Drug Conjugate (ADC) Development: In the field of oncology, homobifunctional PEG linkers can be employed in the synthesis of ADCs, which are targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells. The PEG component of the linker can improve the solubility and pharmacokinetic profile of the ADC.
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with homobifunctional PEG linkers to enhance their stability, reduce non-specific protein binding, and improve their circulation time in vivo. This is a critical step in the development of nanoparticles for drug delivery and diagnostic imaging.
Quantitative Data of Common Homobifunctional PEG Linkers
The choice of a homobifunctional PEG linker is often dictated by the desired spacer arm length and the reactivity of the terminal groups. The following table summarizes the properties of several commonly used homobifunctional PEG linkers.
| Reactive Group | Linker Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) | Spacer Arm Length (Å) | Target Functional Group |
| NHS Ester | NHS-PEGn-NHS | Various | 2 - 24+ | 17.6 - 95.2+ | Primary Amines (-NH₂) |
| BS(PEG)5 | 576.55 | 5 | 21.7 | Primary Amines (-NH₂) | |
| BS(PEG)9 | 752.76 | 9 | 35.9 | Primary Amines (-NH₂) | |
| Maleimide | Maleimide-PEGn-Maleimide | Various | 2 - 24+ | Varies | Sulfhydryls (-SH) |
| BM(PEG)3 | 436.43 | 3 | 17.8 | Sulfhydryls (-SH) | |
| Carboxylic Acid | HOOC-PEGn-COOH | Various | 2 - 24+ | Varies | Amines (with activation) |
| Amine | H₂N-PEGn-NH₂ | Various | 2 - 24+ | Varies | Carboxylic Acids (with activation) |
| Alkyne | Alkyne-PEGn-Alkyne | Various | 2 - 24+ | Varies | Azides (Click Chemistry) |
| Azide | N₃-PEGn-N₃ | Various | 2 - 24+ | Varies | Alkynes (Click Chemistry) |
Note: The spacer arm length can vary between suppliers and is often approximated. The number of PEG units (n) directly influences the molecular weight and spacer length.
Experimental Protocols
Protein Crosslinking using NHS-PEG-NHS
This protocol describes the crosslinking of proteins containing primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester-terminated PEG linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-NHS linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and quenching buffer by size-exclusion chromatography (desalting column).
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Nanoparticle Functionalization using Amine-PEG-Amine
This protocol outlines the functionalization of carboxylated nanoparticles with an amine-terminated PEG linker using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
Amine-PEGn-Amine linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 5-6)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Washing buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the activation buffer.
-
Carboxyl Group Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Washing: Centrifuge the nanoparticles and remove the supernatant containing excess EDC/Sulfo-NHS. Resuspend the activated nanoparticles in the coupling buffer.
-
PEGylation: Dissolve the Amine-PEGn-Amine linker in the coupling buffer and add it to the activated nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Washing: Centrifuge the functionalized nanoparticles and wash them several times with the washing buffer to remove unreacted linker.
-
Characterization: Characterize the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) to measure size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG linker.
Visualizing Workflows and Pathways
Logical Relationship: Selecting a Homobifunctional PEG Linker
Caption: Decision tree for selecting an appropriate homobifunctional PEG linker.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: General workflow for the synthesis of an ADC using a homobifunctional PEG linker.
Signaling Pathway: Probing GPCR Dimerization
Caption: Using a homobifunctional PEG linker to study CXCR4 dimerization and signaling.
Conclusion
Homobifunctional PEG linkers are indispensable tools in the fields of biochemistry, drug development, and materials science. Their well-defined structure, coupled with the beneficial properties of the PEG spacer, allows for precise and efficient crosslinking and modification of a wide range of molecules. By understanding the different types of homobifunctional PEG linkers available and their specific applications, researchers can design and execute experiments with greater control and reproducibility. The protocols and workflows provided in this guide serve as a starting point for the practical application of these versatile reagents, enabling further advancements in our understanding of biological systems and the development of novel therapeutics and diagnostics.
References
An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.
The key innovation of SPAAC, pioneered by Carolyn Bertozzi in 2004, is the elimination of the need for a cytotoxic copper catalyst, which was a significant limitation of its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH. This intrinsic reactivity and the bioorthogonal nature of the azide and cyclooctyne functional groups make SPAAC an ideal reaction for applications in living systems.
This technical guide provides a comprehensive overview of the core principles of SPAAC, including its mechanism, kinetics, and the key reagents involved. It also offers detailed experimental protocols for its application in bioconjugation, live-cell imaging, and the development of antibody-drug conjugates (ADCs).
Core Principles and Reaction Mechanism
The driving force behind the SPAAC reaction is the high internal energy of the strained cyclooctyne. When the cycloaddition reaction forms a stable triazole, it can release over 188 kJ/mol of energy. The reaction proceeds via a concerted mechanism, where the azide and the alkyne come together in a single transition state to form the triazole product.
The bioorthogonality of SPAAC stems from the fact that both azides and cyclooctynes are abiotic and chemically inert to the vast majority of functional groups found in biological systems, such as amines, hydroxyls, and thiols. This exquisite selectivity ensures that the ligation occurs exclusively between the intended reaction partners.
Several factors can influence the rate of the SPAAC reaction, including the structure of the cyclooctyne, the electronic properties of the azide, the reaction buffer, pH, and temperature. For instance, higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer. Studies have also shown that electron-donating groups on the azide can increase the reaction rate.
Quantitative Data on SPAAC Kinetics
The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂), which is a critical parameter for designing experiments. The choice of cyclooctyne has the most significant impact on the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | High reactivity and stability, widely used. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Difluorooctyne | DIFO | Not specified in provided context | Biocompatible, developed for live-cell imaging. |
| Biarylazacyclooctynone | BARAC | Not specified in provided context | Extremely reactive, used in in vivo imaging. |
Note: The reaction rates are influenced by factors such as solvent, temperature, and the specific azide used. The values presented here are for comparison purposes.
Common Cyclooctynes and Azides
A variety of cyclooctyne reagents have been developed, each with unique properties regarding reactivity, stability, and hydrophilicity, allowing researchers to choose the optimal reagent for their specific application.
Commonly Used Cyclooctynes:
-
DBCO (Dibenzocyclooctyne): Known for its high reactivity and stability, making it a popular choice for a wide range of applications.
-
BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of high reactivity and small size.
-
DIBO (4-Dibenzocyclooctynol): Exhibits fast reaction rates and is among the most stable cyclooctynes.
-
DIFO (Difluorooctyne): Developed by Bertozzi, this cyclooctyne is highly biocompatible and ideal for drug discovery and live-cell imaging.
-
BARAC (Biarylazacyclooctynone): An extremely reactive cyclooctyne used for sensitive in vivo imaging applications.
Azide-Containing Molecules:
The azide functionality can be introduced into a wide variety of molecules, including proteins, nucleic acids, lipids, and small-molecule drugs, through chemical synthesis or metabolic labeling. For example, azide-containing amino acids or sugars can be metabolically incorporated into proteins and glycans, respectively, in living cells.
Detailed Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol describes a general procedure for conjugating an azide-containing molecule to a cyclooctyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO derivative)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mM).
-
Dissolve the cyclooctyne-functionalized molecule in a minimal amount of anhydrous DMSO or DMF and then dilute with the reaction buffer to the desired concentration. It is recommended to use a 1.0 to 1.2-fold molar excess of the cyclooctyne reagent.
-
-
Reaction:
-
Add the cyclooctyne solution to the azide solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours, depending on the reactants and their concentrations.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy, UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm), or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted reagents using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol for Live-Cell Imaging using SPAAC
This protocol outlines the metabolic labeling of cellular glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide sugar into cellular glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.
-
If desired, perform nuclear counterstaining with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
-
Imaging:
-
Replace the medium with an appropriate imaging medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC
This protocol describes a two-step process for the site-specific conjugation of a drug to an antibody.
Materials:
-
Antibody of interest
-
Azide-functionalized linker with an NHS ester (for labeling lysine residues)
-
DBCO-functionalized drug molecule
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., PD-10 desalting column, SEC)
Procedure:
-
Antibody Modification with Azide:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Prepare a stock solution of the azide-NHS ester linker in anhydrous DMSO.
-
Add a molar excess of the azide-linker to the antibody solution and incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding the quenching buffer.
-
Purify the azide-modified antibody using a desalting column or dialysis to remove excess linker.
-
-
SPAAC Conjugation with DBCO-Drug:
-
Add a molar excess (e.g., 40 equivalents) of the DBCO-functionalized drug to the purified azide-modified antibody.
-
Incubate the reaction mixture overnight at room temperature or 4°C.
-
Purify the resulting ADC using a desalting column or SEC to remove the unreacted drug.
-
Characterize the final ADC by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
-
Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in numerous research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and potentially more effective ADCs.
-
Live-Cell Imaging: By tagging biomolecules with a cyclooctyne or an azide, researchers can visualize their localization and dynamics in real-time within living cells.
-
Targeted Drug Delivery: SPAAC can be used to attach targeting ligands to drug-loaded nanoparticles or other delivery vehicles, enhancing their accumulation at the desired site of action.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are expected to expand even further, promising new insights into complex biological processes and paving the way for the next generation of targeted therapeutics and advanced materials.
References
An In-Depth Technical Guide to bis-PEG2-endo-BCN for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the field of bioconjugation. It details the core principles of its reactivity, offers quantitative data for experimental design, and presents detailed protocols for its application.
Introduction to this compound
This compound is a chemical crosslinking reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties at either end of a short polyethylene glycol (PEG) spacer. This symmetrical design allows for the covalent linkage of two azide-containing molecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The endo configuration of the BCN rings contributes to its reactivity. The integrated PEG2 spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers, a critical factor when working with biomolecules.[1][2] Its primary application lies in the creation of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and the crosslinking of proteins or other macromolecules.[3][4]
Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The cornerstone of this compound's utility is the SPAAC reaction. This is a type of "click chemistry" that occurs between the strained alkyne of the BCN ring and an azide functional group.[5] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideally suited for bioconjugation in sensitive biological systems, including live cells.
The reaction is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy for the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage. This reaction is highly selective, proceeding with excellent efficiency in complex biological media without cross-reactivity with other functional groups found in proteins, such as amines and thiols.
Quantitative Data
For the effective design of bioconjugation experiments, a clear understanding of the reagent's properties and reactivity is essential. The following tables summarize key quantitative data for this compound.
| Chemical Properties | |
| Molecular Formula | C₂₈H₄₀N₂O₆ |
| Molecular Weight | 500.6 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, protected from light |
| Kinetic Data | |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reacts With | Azide (-N₃) functional groups |
| Second-Order Rate Constant (k₂) | ~0.29 M⁻¹s⁻¹ (for endo-BCN with benzyl azide) |
| Reaction Conditions | Aqueous buffers (e.g., PBS), physiological pH, room temperature |
| Catalyst Requirement | None (Copper-free) |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization may be required depending on the specific biomolecules involved.
Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Azide-Modified Biomolecule(s):
-
Prepare a solution of your azide-modified protein(s) or other biomolecules in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Ensure the buffer is free of sodium azide, as it will compete with the azide on your biomolecule.
-
Bioconjugation Reaction (Protein-Protein Crosslinking Example)
This protocol describes the crosslinking of two different azide-modified proteins (Protein-N₃ 'A' and Protein-N₃ 'B').
-
Reaction Setup:
-
In a microcentrifuge tube, combine Protein-N₃ 'A' and Protein-N₃ 'B' in the desired molar ratio in PBS buffer.
-
To this mixture, add the this compound stock solution. A 5- to 20-fold molar excess of the crosslinker over the protein with the lower concentration is a good starting point. The final DMSO concentration should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C for 12-24 hours to minimize potential protein degradation.
-
-
Quenching (Optional):
-
To quench any unreacted BCN groups, a small molecule azide (e.g., 3-azidopropan-1-amine) can be added to the reaction mixture and incubated for an additional 30 minutes.
-
Purification of the Conjugate
-
Removal of Excess Crosslinker:
-
The unreacted this compound and any quenched byproducts can be removed using size-based purification methods.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for purifying protein conjugates. Use a column with an appropriate molecular weight cutoff for your target conjugate. The conjugated protein will elute earlier than the smaller, unreacted crosslinker.
-
Dialysis/Buffer Exchange: For larger volumes, dialysis against the desired storage buffer can be effective.
-
Spin Desalting Columns: For small-scale reactions, spin columns are a quick and efficient way to remove small molecules.
-
Characterization of the Conjugate
-
SDS-PAGE:
-
Analyze the purified conjugate by SDS-PAGE. A successful crosslinking of two proteins will result in a new band at a higher molecular weight corresponding to the size of the dimer.
-
-
Mass Spectrometry:
-
For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will confirm the successful conjugation and can help determine the stoichiometry of the reaction.
-
Visualizations
The following diagrams illustrate the key processes involved in bioconjugation with this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its high reactivity, specificity, and biocompatibility, owing to the copper-free SPAAC mechanism, enable the precise construction of complex bioconjugates. By understanding the fundamental principles and employing the detailed protocols outlined in this guide, scientists can effectively leverage this compound to advance their research in areas such as targeted drug delivery, diagnostics, and the fundamental study of protein interactions.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling using bis-PEG2-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. A critical component of ADC construction is the linker that covalently attaches the cytotoxic payload to the monoclonal antibody. The bis-PEG2-endo-BCN linker is a homobifunctional, strain-promoted alkyne-azide cycloaddition (SPAAC) reagent designed for this purpose. It features two endo-bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily react with azide groups in a copper-free "click chemistry" reaction.[1][2][3] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for working with sensitive biological molecules like antibodies.[2][3] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
These application notes provide detailed protocols for the use of this compound in antibody labeling, covering the preparation of reaction components, the conjugation reaction, and the purification and characterization of the final ADC.
Principle of the Method
The core of this protocol is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The high ring strain of the BCN group on the this compound linker allows for a rapid and specific reaction with an azide-modified component (either the antibody or the drug payload) to form a stable triazole linkage. This method avoids the use of a copper catalyst, which can be cytotoxic and denature proteins.
There are two primary strategies for utilizing the this compound linker:
-
Two-Step Conjugation via Azide-Modified Antibody: The antibody is first functionalized with azide groups. Subsequently, the this compound linker, pre-conjugated to the payload, is reacted with the azide-modified antibody.
-
Two-Step Conjugation via BCN-Modified Antibody: The antibody is first functionalized with the this compound linker. This BCN-activated antibody is then reacted with an azide-modified payload.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| This compound | Various | Homobifunctional linker for SPAAC |
| Azide-PEG-NHS ester | Various | For introducing azide groups onto the antibody |
| Azide-modified payload | Custom synthesis/Various | The therapeutic agent to be conjugated |
| Monoclonal Antibody (mAb) | User-defined | Targeting vehicle for the ADC |
| Anhydrous Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving linker and payload |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer |
| Desalting Spin Columns (e.g., Zeba™) | Thermo Fisher Scientific | Removal of excess reagents |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and concentration |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | For DAR determination and purification |
| Size Exclusion Chromatography (SEC) Column | Various | For analyzing aggregation |
| Mass Spectrometer (e.g., Q-TOF) | Agilent, Waters | For confirming conjugate identity and integrity |
Table 2: Quantitative Parameters in ADC Characterization
| Parameter | Method of Determination | Typical Values/Interpretation |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy, Mass Spectrometry | A measure of the average number of drug molecules per antibody. A DAR of 2-4 is often targeted. |
| Conjugation Efficiency | HIC-HPLC, SDS-PAGE | Percentage of antibody that has been successfully conjugated with the drug. |
| Aggregate Level | SEC-HPLC | Percentage of high molecular weight species. Should be minimized (<5%). |
| Free Drug Level | RP-HPLC | Amount of unconjugated drug-linker remaining in the final product. Should be minimized. |
Experimental Protocols
Protocol 1: Two-Step Conjugation via Azide-Modified Antibody
This protocol first introduces azide groups onto the antibody, which then react with a BCN-functionalized payload.
Step 1: Preparation of Azide-Modified Antibody
-
Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Dissolve an Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% to maintain antibody integrity.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted azide reagent using a desalting spin column or through buffer exchange with PBS using a centrifugal filter unit.
-
Determine the concentration of the resulting azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Step 2: Conjugation of BCN-Linker-Payload to Azide-Modified Antibody
-
Dissolve the this compound-payload construct in DMSO to a stock concentration of 10 mM.
-
To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-linker-payload construct per azide group.
-
Incubate the reaction at room temperature for 4-16 hours, protected from light. The reaction can be monitored by LC-MS if desired.
Step 3: Purification and Characterization of the ADC
-
Purify the ADC from the unreacted linker-drug and other small molecules using a desalting column or tangential flow filtration, exchanging the buffer to a suitable formulation buffer (e.g., histidine buffer, pH 6.0).
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC). The increased hydrophobicity from the conjugated drug allows for the separation of species with different DARs.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC-HPLC).
-
Confirm the identity and integrity of the final ADC product by mass spectrometry.
-
The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Two-Step Conjugation via BCN-Modified Antibody
This protocol involves first activating the antibody with the this compound linker, followed by conjugation to an azide-modified payload.
Step 1: Preparation of BCN-Modified Antibody
-
Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting spin column or buffer exchange with PBS.
-
Determine the concentration of the BCN-modified antibody.
Step 2: Conjugation of Azide-Payload to BCN-Modified Antibody
-
Dissolve the azide-modified payload in DMSO to a stock concentration of 10 mM.
-
Add a 3- to 5-fold molar excess of the azide-payload to the BCN-modified antibody solution.
-
Incubate the reaction at room temperature for 4-16 hours, protected from light.
Step 3: Purification and Characterization of the ADC
-
Follow the same purification and characterization steps as outlined in Protocol 1, Step 3.
Mandatory Visualization
Caption: Workflow for ADC synthesis using an azide-modified antibody.
Caption: Workflow for ADC synthesis using a BCN-modified antibody.
Caption: Generalized ADC mechanism of action.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using bis-PEG2-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, and mechanism of action.[1] bis-PEG2-endo-BCN is a homobifunctional, cleavable linker designed for the synthesis of ADCs through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.[2] This linker features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that react efficiently and specifically with azides without the need for a copper catalyst.[3][4] The inclusion of a polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting ADC.[5]
These application notes provide a detailed overview of the use of this compound in ADC synthesis, including its mechanism of action, experimental protocols for conjugation and characterization, and representative data.
Mechanism of Action
The synthesis of an ADC using this compound involves a two-step bioorthogonal conjugation process. First, the antibody and the cytotoxic payload are independently functionalized with azide groups. Subsequently, the homobifunctional this compound linker acts as a bridge, reacting with the azide on the payload and the azide on the antibody via SPAAC to form a stable triazole linkage. This process allows for precise control over the conjugation reaction under mild, aqueous conditions, which is crucial for maintaining the integrity of the antibody.
The general mechanism of action for an ADC involves its binding to a target antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is designed to release the cytotoxic payload, leading to cell death.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 500.6 g/mol | |
| CAS Number | 1476737-97-9 | |
| Formula | C28H40N2O6 | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | -20°C, protect from light | |
| Reactivity | Reacts with azide groups via SPAAC |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Antibody
This protocol describes the introduction of azide groups onto a monoclonal antibody by modifying its lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Incubation: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v). Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Azide-PEG-NHS ester using a pre-equilibrated desalting column with PBS, pH 7.4.
-
Characterization: Determine the average number of azide groups per antibody using methods such as MALDI-TOF mass spectrometry.
-
Storage: Store the azide-modified antibody at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Preparation of Azide-Functionalized Payload
This protocol outlines the preparation of an azide-functionalized cytotoxic payload. The specific chemistry will depend on the payload's functional groups. This example assumes the payload has a suitable amine handle for reaction with an NHS ester.
Materials:
-
Cytotoxic payload with a reactive handle (e.g., MMAE with a free amine)
-
Azide-NHS ester (e.g., 6-Azidohexanoic acid N-hydroxysuccinimide ester)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Payload Dissolution: Dissolve the cytotoxic payload in the anhydrous solvent.
-
Reaction Setup: Add 1.1 equivalents of the Azide-NHS ester and 2-3 equivalents of TEA or DIPEA to the payload solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Purification: Purify the azide-functionalized payload by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 3: ADC Synthesis using this compound
This protocol describes the conjugation of the azide-functionalized antibody to the azide-functionalized payload using the this compound linker. This is a two-step process to ensure better control over the reaction and the final product.
Step 1: Reaction of this compound with Azide-Payload
Materials:
-
Azide-functionalized payload
-
This compound
-
Anhydrous DMSO
-
Reverse-phase HPLC for purification
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized payload and this compound in anhydrous DMSO.
-
Reaction Incubation: Add 1.0 equivalent of the azide-payload to a solution containing a 5- to 10-fold molar excess of this compound. The large excess of the linker is to favor the mono-adduct formation. Incubate the reaction at room temperature for 4-12 hours.
-
Purification: Purify the mono-functionalized BCN-linker-payload conjugate using reverse-phase HPLC.
-
Characterization: Confirm the formation of the desired product by LC-MS.
Step 2: Conjugation of BCN-Linker-Payload to Azide-Antibody
Materials:
-
Azide-functionalized antibody
-
Purified BCN-linker-payload conjugate
-
Reaction buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reactant Preparation: Dissolve the purified BCN-linker-payload conjugate in a minimal amount of DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: To the azide-modified antibody solution in PBS, add a 3- to 5-fold molar excess of the BCN-linker-payload construct per azide group. The final DMSO concentration should be kept below 10% (v/v).
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.
-
Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecule impurities.
-
Characterization and Storage: Characterize the final ADC as described in the following section. Store the purified ADC at 4°C.
Characterization of the ADC
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), purity, and stability.
| Characterization Method | Purpose | Typical Results |
| Hydrophobic Interaction Chromatography (HIC) | To determine the average DAR and the distribution of different drug-loaded species. | A chromatogram showing peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4). |
| UV/Vis Spectroscopy | To determine the protein concentration and average DAR. | Calculation of DAR based on the absorbance of the antibody and the payload at specific wavelengths. |
| LC-MS (Intact Mass Analysis) | To confirm the identity of the ADC and determine the DAR distribution. | A mass spectrum showing peaks for the antibody with different numbers of attached linker-payloads. |
| SDS-PAGE (Reducing and Non-reducing) | To assess the integrity of the ADC and confirm conjugation to the heavy and/or light chains. | A shift in the molecular weight of the antibody chains upon conjugation. |
| Size-Exclusion Chromatography (SEC) | To determine the purity of the ADC and quantify the level of aggregation. | A main peak for the monomeric ADC and potential smaller peaks for aggregates or fragments. |
| Binding Affinity Assay (e.g., ELISA, SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. | Comparison of the binding affinity of the ADC to that of the unconjugated antibody. |
| In Vitro Cytotoxicity Assay | To evaluate the potency of the ADC on target cancer cell lines. | Determination of the IC50 value of the ADC. |
Representative Data
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis by HIC
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.5 | 5 |
| DAR 2 | 15.2 | 25 |
| DAR 4 | 18.9 | 60 |
| DAR 6 | 21.5 | 10 |
| Average DAR | 3.9 |
Table 2: Illustrative Purity and Aggregation Analysis by SEC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 2.5 |
| Monomer | 12.1 | 97.0 |
| Fragment | 15.8 | 0.5 |
Visualizing the Workflow and Concepts
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of ADC Action
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
This compound is a valuable tool for the synthesis of antibody-drug conjugates, offering a reliable method for linking azide-modified antibodies and payloads through a stable yet cleavable linkage. The use of SPAAC click chemistry allows for a highly specific and bioorthogonal conjugation reaction under mild conditions. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers in the field of ADC development. The successful synthesis and characterization of ADCs using this linker will contribute to the advancement of targeted cancer therapies.
References
- 1. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. adooq.com [adooq.com]
Application Notes and Protocols for Copper-Free Click Chemistry using bis-PEG2-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing bis-PEG2-endo-BCN, a homobifunctional, PEGylated crosslinker, in copper-free click chemistry applications. This reagent is particularly well-suited for the facile and efficient conjugation of azide-modified biomolecules, such as antibodies, proteins, and peptides, under biocompatible conditions. The primary application highlighted is in the generation of antibody-drug conjugates (ADCs) and the crosslinking of biomolecules for research and therapeutic development.
Introduction to this compound and Copper-Free Click Chemistry
This compound is a versatile crosslinking reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties separated by a short polyethylene glycol (PEG) spacer. The endo configuration of the BCN group offers favorable reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction proceeds efficiently without the need for cytotoxic copper catalysts, making it ideal for applications involving sensitive biological samples and in vivo studies.[2]
The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[3] As a homobifunctional linker, this compound is designed to react with two azide-containing molecules, enabling the creation of crosslinked conjugates or multimeric complexes.[4]
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to link azide-modified antibodies to azide-containing cytotoxic payloads, forming a stable ADC construct.
-
Protein-Protein Crosslinking: This reagent can covalently link two different azide-modified proteins to study protein-protein interactions, create bispecific antibodies, or assemble novel therapeutic complexes.
-
Biomolecule Immobilization: this compound can be used to immobilize azide-containing biomolecules onto azide-functionalized surfaces for various research and diagnostic applications.
Quantitative Data Summary
The following table summarizes key quantitative data for reactions involving endo-BCN. It is important to note that reaction kinetics and yields can be influenced by various factors including the specific azide, solvent, temperature, and stoichiometry. The provided data should be used as a guideline for reaction optimization.
| Parameter | Value | Reactants | Solvent | Citation |
| Second-Order Rate Constant (k₂) of endo-BCN | 0.29 M⁻¹s⁻¹ | endo-BCN and benzyl azide | CD₃CN/D₂O (1:2) | |
| Recommended Molar Excess of BCN Linker | 5 to 30-fold | BCN linker over azide-modified biomolecule | Aqueous buffers with co-solvents (e.g., DMSO) | |
| Typical Reaction Time | 1 - 24 hours | BCN and azide-modified biomolecules | Room temperature or 4°C | |
| Purity of this compound | ≥95% | N/A | N/A |
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization of reaction conditions, including molar ratios, concentration, and incubation time, is recommended for each specific application.
Protocol 1: General Protocol for Bioconjugation of Azide-Modified Proteins
This protocol describes the conjugation of an azide-modified protein with another azide-containing molecule using this compound as a crosslinker.
Materials:
-
Azide-modified protein(s) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., excess azide-containing small molecule)
-
Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mM.
-
Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the first azide-modified protein.
-
Add a 0.5 to 1-fold molar equivalent of the this compound stock solution to the protein solution. Gently mix by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation to form the mono-conjugated intermediate.
-
-
Addition of Second Reactant:
-
Add the second azide-modified molecule to the reaction mixture. A 1 to 1.5-fold molar excess relative to the first protein is a good starting point.
-
Continue the incubation for an additional 4-24 hours at room temperature or 4°C with gentle agitation. Reaction progress can be monitored by SDS-PAGE or LC-MS.
-
-
Quenching (Optional):
-
To quench any unreacted BCN groups, add an excess of a small azide-containing molecule and incubate for an additional 1 hour.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method. Size-exclusion chromatography is commonly used to separate the crosslinked product from unreacted components and aggregates.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating an azide-modified antibody to an azide-containing payload using this compound.
Materials:
-
Azide-modified antibody
-
Azide-containing cytotoxic payload
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, hydrophobic interaction chromatography (HIC))
Procedure:
-
Reaction of Linker with Payload:
-
Dissolve the azide-containing payload and a molar equivalent of this compound in DMSO.
-
Allow the reaction to proceed for 1-4 hours at room temperature to form the BCN-linker-payload conjugate.
-
-
Antibody Conjugation:
-
Add the BCN-linker-payload solution to the azide-modified antibody. A 5 to 10-fold molar excess of the BCN-linker-payload over the antibody is a recommended starting point.
-
The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability.
-
Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification:
-
Purify the ADC using a suitable chromatography technique, such as SEC to remove excess linker-payload and HIC to separate ADCs with different drug-to-antibody ratios (DAR).
-
-
Characterization:
-
Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine DAR), SDS-PAGE, and mass spectrometry to confirm successful conjugation and purity.
-
Mandatory Visualizations
Experimental Workflow for Protein Crosslinking
Caption: Workflow for crosslinking two azide-modified proteins using this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
Caption: Schematic of the copper-free SPAAC reaction between this compound and an azide.
Logical Relationship in ADC Formation
Caption: Components involved in the formation of an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for Bioconjugation using bis-PEG2-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis-PEG2-endo-BCN, a homobifunctional linker, in various bioconjugation techniques. Detailed protocols for its application in antibody-drug conjugates (ADCs), protein-protein crosslinking, and cell surface labeling are provided, along with data presentation and visualizations to guide researchers in their experimental design.
Introduction to this compound
This compound is a chemical crosslinking reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties at either end of a short polyethylene glycol (PEG) spacer.[1][2] The endo-isomer of BCN is known for its high reactivity and stability in copper-free click chemistry reactions.[3] Specifically, the strained alkyne of the BCN group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, forming a stable triazole linkage under mild, physiological conditions.[4][5]
The homobifunctional nature of this compound allows for the crosslinking of two azide-containing molecules. The PEG2 spacer enhances the solubility of the linker in aqueous buffers and provides a defined distance between the conjugated molecules. These characteristics make this compound a versatile tool for a range of bioconjugation applications, including the development of antibody-drug conjugates, the study of protein-protein interactions, and the labeling of cell surfaces.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with bioconjugation reactions using BCN linkers. Please note that specific values can vary depending on the reaction conditions, the nature of the biomolecules involved, and the specific experimental setup.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) for endo-BCN with benzyl azide | 0.29 M⁻¹s⁻¹ | Reaction performed in a CD₃CN/D₂O (1:2) mixture. This value reflects the intrinsic reactivity of the endo-BCN moiety. |
| Drug-to-Antibody Ratio (DAR) | 2-8 | The achievable DAR for ADCs depends on the conjugation strategy (e.g., cysteine vs. lysine targeting) and reaction conditions. Higher DARs can be achieved but may impact ADC stability and pharmacokinetics. |
| Stability of endo-BCN linker | More stable than DBCO in the presence of thiols (e.g., glutathione). | The stability of the BCN moiety is crucial for in vivo applications. While generally stable, prolonged exposure to certain acidic or reducing conditions may lead to degradation. |
| Purity of this compound | >95% | High purity of the crosslinker is essential for reproducible and reliable conjugation results. |
Experimental Protocols
Antibody-Drug Conjugate (ADC) Formation using an Azide-Modified Drug
This protocol describes the conjugation of an azide-containing cytotoxic drug to an antibody that has been pre-functionalized with this compound.
Materials:
-
Antibody of interest
-
This compound
-
Azide-modified cytotoxic drug
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Anhydrous Dimethylsulfoxide (DMSO)
Protocol:
-
Antibody Preparation:
-
Dissolve the antibody in Reaction Buffer to a final concentration of 5-10 mg/mL.
-
If targeting native cysteines for azide modification, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Follow established protocols for antibody reduction and subsequent purification to remove the reducing agent.
-
Alternatively, introduce azide groups onto the antibody via metabolic labeling or by reacting lysine residues with an azide-containing NHS ester.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the prepared antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of BCN-functionalized Antibody:
-
Purify the antibody-BCN conjugate using a desalting column or SEC to remove excess crosslinker and quenching reagent.
-
-
Conjugation to Azide-Drug:
-
Add the azide-modified cytotoxic drug to the purified antibody-BCN conjugate at a 2- to 5-fold molar excess over the antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final ADC using SEC to remove any unconjugated drug and aggregates. HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Experimental Workflow for ADC Formation
Caption: Workflow for ADC synthesis using this compound.
Protein-Protein Crosslinking
This protocol outlines the use of this compound to crosslink two different proteins that have been functionalized with azide groups.
Materials:
-
Azide-modified Protein A
-
Azide-modified Protein B
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Reagent: 100 mM Glycine
-
Analysis Tools: SDS-PAGE, Western Blotting, Mass Spectrometry
-
Anhydrous DMSO
Protocol:
-
Protein Preparation:
-
Prepare solutions of azide-modified Protein A and Protein B in Reaction Buffer at equimolar concentrations (e.g., 1-5 mg/mL).
-
-
Crosslinking Reaction:
-
Add this compound (from a 10 mM stock in DMSO) to the protein mixture at a 10- to 50-fold molar excess over the total protein concentration.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of 20 mM to quench any unreacted BCN groups.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B heterodimer.
-
Confirm the identity of the crosslinked product by Western blotting using antibodies specific for Protein A and Protein B.
-
For detailed analysis of the crosslinked sites, the band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.
-
Logical Diagram for Protein-Protein Crosslinking
Caption: Conceptual workflow for protein-protein crosslinking.
Cell Surface Protein Labeling and Crosslinking
This protocol describes a method for labeling and potentially crosslinking cell surface proteins that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured in the presence of an azide-functionalized metabolic precursor (e.g., Ac₄ManNAz)
-
This compound
-
Labeling Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Fluorescently-labeled azide probe (for visualization)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Culture cells in media supplemented with an appropriate azide-containing metabolic precursor for 2-3 days to allow for incorporation into cell surface glycans.
-
Harvest the cells and wash them three times with ice-cold Labeling Buffer by gentle centrifugation.
-
Resuspend the cells in Labeling Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Labeling/Crosslinking Reaction:
-
Add this compound to the cell suspension to a final concentration of 100-500 µM.
-
Incubate for 30-60 minutes at 4°C on a gentle rocker to label and potentially crosslink adjacent azide-bearing proteins.
-
-
Washing:
-
Wash the cells three times with ice-cold Labeling Buffer to remove excess crosslinker.
-
-
Visualization (Optional):
-
To visualize the labeled cell surface proteins, resuspend the cells in Labeling Buffer containing a fluorescently-labeled azide probe (e.g., Azide-AF488) at a concentration of 10-50 µM.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with ice-cold Labeling Buffer.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal on the cell surface.
-
Signaling Pathway Modulation by ADCs
ADCs exert their cytotoxic effects by delivering a potent payload to antigen-expressing cancer cells. The binding of the ADC to its target receptor on the cell surface can also modulate downstream signaling pathways. For example, ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) can interfere with the PI3K-AKT-mTOR and RAS-MAPK pathways, which are critical for cell proliferation and survival.
Upon binding to HER2, the ADC-receptor complex is internalized via endocytosis and trafficked to lysosomes. Inside the lysosome, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm. The payload then exerts its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.
HER2 Signaling Pathway and ADC Intervention
Caption: ADC targeting of HER2 inhibits signaling and delivers a cytotoxic payload.
Similarly, ADCs targeting the Epidermal Growth Factor Receptor (EGFR) can block the activation of downstream pathways such as the PI3K-AKT and Ras-MAPK pathways, leading to reduced cell proliferation and survival.
EGFR Signaling Pathway and ADC Intervention
Caption: EGFR-targeted ADCs block signaling cascades promoting cell growth.
References
- 1. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 2. This compound, CAS 1476737-97-9 | AxisPharm [axispharm.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1476737-97-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Developing Multifunctional Probes with bis-PEG2-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and advanced diagnostics, the precise assembly of complex biomolecular architectures is paramount. Multifunctional probes, which combine distinct molecular entities to achieve synergistic effects such as targeted delivery, imaging, and therapeutic action, are at the forefront of this innovation. A key enabler of this technology is the use of versatile linker molecules that facilitate the stable and efficient conjugation of these components.
bis-PEG2-endo-BCN is a homobifunctional linker that has emerged as a powerful tool for the construction of such multifunctional probes.[1][] It features two endo-Bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes, connected by a hydrophilic di-ethylene glycol (PEG2) spacer.[1][3] The BCN groups are highly reactive towards azide-functionalized molecules via the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction.[4] This reaction proceeds with high efficiency and specificity under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, mitigating aggregation and improving biocompatibility.
These application notes provide a comprehensive guide to the use of this compound in the development of multifunctional probes, including detailed experimental protocols and key performance data.
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in probe development. The key specifications are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate | |
| Synonyms | This compound, endo-BCN-PEG2-endo-BCN | |
| CAS Number | 1476737-97-9 | |
| Molecular Formula | C₂₈H₄₀N₂O₆ | |
| Molecular Weight | 500.6 g/mol | |
| Appearance | An oil | |
| Reactive Groups | 2 x endo-Bicyclo[6.1.0]nonyne (BCN) | |
| Reactivity | Reacts with azide (-N₃) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Spacer | PEG2 (di-ethylene glycol) | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. The PEG spacer enhances solubility in aqueous media. | |
| Storage | Store at -20°C for short-term use or -80°C for long-term storage (up to 6 months). Protect from light. |
Core Applications
The unique homobifunctional nature of this compound allows for several key applications in the development of multifunctional probes:
-
Symmetric Crosslinking: The two BCN groups can be used to link two identical or different azide-containing molecules, such as proteins, peptides, or oligonucleotides, to create homodimers or heterodimers.
-
Multivalent Probe Development: It enables the construction of probes with multiple copies of a targeting or imaging agent, potentially increasing avidity and signal intensity.
-
Antibody-Drug Conjugate (ADC) Synthesis: this compound can serve as a linker to attach two drug molecules to an azide-modified antibody, or to crosslink different components within an ADC construct.
-
PROTAC Development: The linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) by connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Reaction Kinetics and Stability
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | |
| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |
In terms of stability, BCN crosslinkers have demonstrated greater stability compared to other strained alkynes like DBCO, particularly in the presence of biological thiols such as glutathione.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reaction mechanism and a general workflow for utilizing this compound to create a multifunctional probe.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.
Caption: General workflow for synthesizing a multifunctional probe.
Experimental Protocols
The following protocols provide a general framework for using this compound to conjugate two azide-modified biomolecules. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific application.
Protocol 1: Preparation of Stock Solutions
-
Azide-Modified Biomolecule(s):
-
Prepare a solution of your azide-modified protein, peptide, or other biomolecule in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
The concentration should typically be in the range of 1-10 mg/mL.
-
-
This compound Stock Solution:
-
Dissolve this compound in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution of 10-50 mM.
-
Due to the presence of two reactive BCN groups, it is crucial to protect the stock solution from moisture and light.
-
Protocol 2: Two-Step Sequential Conjugation
This protocol is recommended when conjugating two different azide-containing molecules to minimize the formation of homodimers of the first molecule.
Step 1: First Conjugation
-
To your azide-modified biomolecule 'A' solution, add the this compound stock solution to achieve a desired molar excess of the linker (e.g., 5-20 fold excess).
-
Note: The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid denaturation of proteins.
-
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing.
-
Remove the excess, unreacted this compound using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns. The buffer should be exchanged to a fresh reaction buffer (e.g., PBS, pH 7.4).
Step 2: Second Conjugation
-
To the purified mono-conjugated biomolecule 'A'-linker, add the azide-modified biomolecule 'B'. A slight molar excess of biomolecule 'B' (e.g., 1.5-3 fold) relative to the 'A'-linker conjugate is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing.
-
Purify the final multifunctional probe (Biomolecule 'A'-linker-Biomolecule 'B') from unreacted biomolecule 'B' and other reaction components using an appropriate chromatography method (e.g., SEC, affinity chromatography).
Protocol 3: One-Pot Conjugation (for Symmetric Crosslinking)
This protocol is suitable for creating homodimers of an azide-modified molecule.
-
In a single reaction vessel, combine the azide-modified biomolecule with this compound. A molar ratio of 2:1 (biomolecule:linker) is the stoichiometric ideal, but optimization may be required.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing.
-
Monitor the reaction progress using techniques such as SDS-PAGE (for proteins) or HPLC.
-
Purify the final crosslinked product using an appropriate chromatography method to remove unreacted starting materials and side products.
Protocol 4: Characterization of the Final Conjugate
It is essential to thoroughly characterize the final multifunctional probe to confirm successful conjugation and purity.
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the final conjugate and confirm the addition of the linker and the second biomolecule.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC) or Reverse-Phase (RP-HPLC), can be used to assess the purity of the conjugate and separate it from unreacted components.
-
Gel Electrophoresis (for proteins): SDS-PAGE can be used to visualize the increase in molecular weight corresponding to the formation of the conjugate.
Conclusion
This compound is a highly effective and versatile homobifunctional linker for the development of sophisticated multifunctional probes. Its key advantages include the bioorthogonality and efficiency of the copper-free SPAAC reaction, enhanced aqueous solubility conferred by the PEG2 spacer, and the stability of the resulting triazole linkage. By following the protocols and considering the data presented in these application notes, researchers, scientists, and drug development professionals can leverage this powerful tool to construct novel bioconjugates for a wide array of applications in therapeutics, diagnostics, and fundamental biological research.
References
Application Notes and Protocols for bis-PEG2-endo-BCN in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of bis-PEG2-endo-BCN as a homobifunctional linker in the construction of advanced drug delivery systems, particularly dual-payload antibody-drug conjugates (ADCs). Detailed protocols for the synthesis and characterization of such systems are provided, along with illustrative data and visualizations to guide researchers in this field.
Introduction
This compound is a chemical linker molecule featuring two bicyclo[6.1.0]nonyne (BCN) moieties connected by a two-unit polyethylene glycol (PEG) spacer[1][2][3]. The BCN groups are strained alkynes that can react with azide-containing molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC)[4][5]. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.
The homobifunctional nature of this compound allows for the simultaneous or sequential conjugation of two different azide-modified molecules. This property is particularly advantageous in the development of dual-payload ADCs, which can deliver two distinct therapeutic agents to a target cell. Such systems have the potential to overcome drug resistance and address tumor heterogeneity by targeting multiple cellular pathways. The hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.
Key Applications
The primary application of this compound in drug delivery is the construction of complex bioconjugates. Its key features include:
-
Dual-Payload Drug Delivery: Enables the creation of ADCs or other targeted drug carriers with two different payloads, potentially leading to synergistic therapeutic effects.
-
Biomolecule Crosslinking: Can be used to crosslink two different azide-modified biomolecules.
-
Development of Multifunctional Probes: Facilitates the assembly of probes for imaging and diagnostic applications.
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the characterization of a dual-payload anti-HER2 antibody-drug conjugate (Trastuzumab-BCN-(Drug A)-(Drug B)) synthesized using this compound. This data is intended to be illustrative of the expected outcomes from the protocols described below.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Conjugate Species | Retention Time (HIC-HPLC) | Peak Area (%) | Calculated DAR |
| Unconjugated Antibody | 5.2 min | 5 | 0 |
| Antibody + 1 Drug A | 6.8 min | 15 | 1 |
| Antibody + 1 Drug B | 7.1 min | 15 | 1 |
| Antibody + 1 Drug A + 1 Drug B | 8.5 min | 50 | 2 |
| Antibody + 2 Drug A + 1 Drug B | 9.8 min | 5 | 3 |
| Antibody + 1 Drug A + 2 Drug B | 10.2 min | 5 | 3 |
| Antibody + 2 Drug A + 2 Drug B | 11.5 min | 5 | 4 |
| Average DAR | - | - | 1.9 |
HIC-HPLC: Hydrophobic Interaction Chromatography - High-Performance Liquid Chromatography. DAR is calculated as the weighted average of the different species.
Table 2: In Vitro Cytotoxicity against HER2-Positive Cancer Cells (SK-BR-3)
| Treatment Group | IC₅₀ (nM) |
| Drug A (Free) | 50 |
| Drug B (Free) | 75 |
| Trastuzumab-BCN-(Drug A) | 5 |
| Trastuzumab-BCN-(Drug B) | 8 |
| Trastuzumab-BCN-(Drug A)-(Drug B) | 0.5 |
| Untreated Control | >1000 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Plasma Stability of Dual-Payload ADC
| Time Point | % Intact ADC Remaining (in human plasma at 37°C) |
| 0 hours | 100 |
| 24 hours | 98 |
| 72 hours | 95 |
| 168 hours | 91 |
Mandatory Visualizations
Caption: Workflow for synthesis and characterization of a dual-payload ADC.
Caption: Conceptual diagram of a dual-payload ADC targeting a cancer cell.
Caption: Signaling pathway for a microtubule-inhibiting cytotoxic drug.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of a dual-payload ADC using this compound. Note: These are generalized protocols and may require optimization for specific antibodies and drug-linker constructs.
Protocol 1: Conjugation of this compound to an Antibody
Objective: To attach the bifunctional linker to an antibody, creating reactive sites for subsequent drug conjugation.
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
NHS-ester activation reagent (e.g., EDC/Sulfo-NHS).
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 100 mM Tris or glycine, pH 7.5).
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Activate this compound: In a separate reaction, activate the carboxyl groups (if present on a modified linker) or directly use a pre-activated version of the linker (e.g., NHS-ester). This protocol assumes a two-step conjugation where the antibody's lysines are first modified to carry the linker.
-
Prepare Linker Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated this compound solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the BCN-modified antibody using a BCA assay or UV-Vis spectroscopy at 280 nm. The degree of labeling can be estimated using MALDI-TOF mass spectrometry.
Protocol 2: Conjugation of Azide-Modified Drugs to BCN-Antibody
Objective: To conjugate two different azide-modified cytotoxic drugs to the BCN-functionalized antibody.
Materials:
-
BCN-modified antibody from Protocol 1.
-
Azide-Drug A (e.g., Azido-PEG-MMAE) dissolved in DMSO (10 mM stock).
-
Azide-Drug B (e.g., Azido-PEG-SN38) dissolved in DMSO (10 mM stock).
-
PBS, pH 7.4.
-
Size exclusion chromatography (SEC) system for purification.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the BCN-modified antibody with a 3- to 5-fold molar excess of Azide-Drug A and Azide-Drug B per available BCN site. The reaction can be performed sequentially or simultaneously depending on the desired control over the final product.
-
Incubation: Incubate the reaction at room temperature for 4-16 hours, protected from light. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation.
-
Monitoring (Optional): The reaction progress can be monitored by analyzing small aliquots via LC-MS.
-
Purification: Purify the dual-payload ADC from unreacted drugs and other small molecules using an SEC column (e.g., Superdex 200) equilibrated with a suitable formulation buffer (e.g., histidine buffer, pH 6.0).
-
Concentration: Concentrate the purified ADC to the desired concentration using centrifugal filter units (e.g., Amicon Ultra, 30K MWCO).
-
Storage: Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of the Dual-Payload ADC
Objective: To determine the key quality attributes of the synthesized ADC, including DAR, purity, and integrity.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: The conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody. HIC separates different ADC species based on their hydrophobicity, allowing for the quantification of each species (e.g., DAR 0, 1, 2, etc.).
-
Procedure:
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.
-
-
-
Mass Spectrometry (MS):
-
Principle: LC-MS analysis of the intact or deglycosylated ADC provides the molecular weight of the different conjugate species, confirming the successful conjugation of the drugs and the linker.
-
Procedure:
-
Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a reverse-phase or size-exclusion liquid chromatography system.
-
Deconvolute the resulting mass spectrum to identify the masses of the different DAR species.
-
-
-
Size Exclusion Chromatography (SEC-HPLC):
-
Principle: SEC separates molecules based on their size. It is used to assess the level of aggregation in the final ADC product.
-
Procedure:
-
Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl).
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm. The percentage of aggregates is determined from the peak area of the high molecular weight species relative to the total peak area.
-
-
Conclusion
This compound is a versatile homobifunctional linker that enables the construction of innovative drug delivery systems, such as dual-payload ADCs. The protocols and data presented here provide a comprehensive guide for researchers to harness the potential of this linker in developing next-generation targeted therapeutics. The bioorthogonal nature of the BCN-azide reaction, combined with the ability to attach two distinct molecules, opens up new avenues for creating more effective and sophisticated drug delivery platforms.
References
- 1. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 3. Synthesis and preclinical evaluation of bifunctional ligands for improved chelation chemistry of 90Y and 177Lu for targeted radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. crossbridgebio.com [crossbridgebio.com]
Application Notes and Protocols for bis-PEG2-endo-BCN Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and utilization of bis-PEG2-endo-BCN, a homobifunctional linker widely employed in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). The protocols and data presented herein are intended to ensure the stability of the reagent and the reproducibility of experimental outcomes.
Introduction to this compound
This compound is a chemical reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties linked by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3][4] The strained alkyne groups of the BCN moieties enable rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
2.1. Storage of Solid Compound
The solid form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
2.2. Preparation and Storage of Stock Solutions
For experimental use, it is recommended to prepare concentrated stock solutions in an appropriate anhydrous organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM).
-
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight: 500.63 g/mol ).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect solutions from light.
2.3. Handling Precautions
-
Use anhydrous solvents to prepare solutions, as the BCN moiety can be sensitive to moisture.
-
When handling the compound, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related BCN derivatives.
| Parameter | Value | Conditions | Source(s) |
| Molecular Weight | 500.63 g/mol | - | |
| Purity | Typically >95% | - | |
| Solubility | Soluble in DMSO, DMF, DCM | - | |
| Recommended Storage (Solid) | -20°C | Sealed, protected from light and moisture | |
| Recommended Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | In anhydrous solvent, protected from light | |
| Second-Order Rate Constant (endo-BCN with benzyl azide) | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |
| Stability in RAW264.7 cell lysate (24h) | ~79% degradation | - | |
| Stability in the presence of Glutathione (GSH) | Half-life (t½) ≈ 6 hours | - |
Experimental Protocols
4.1. General Protocol for Bioconjugation using this compound
This protocol describes a general procedure for crosslinking two azide-functionalized biomolecules (e.g., proteins, peptides, or oligonucleotides) using the homobifunctional linker this compound.
Materials:
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Azide-functionalized biomolecule 1 (Molecule A-N₃)
-
Azide-functionalized biomolecule 2 (Molecule B-N₃)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A-N₃ and Molecule B-N₃ in the desired molar ratio in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A slight molar excess of the linker may be required to drive the reaction to completion. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid negative effects on the biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted BCN groups, a small molecule azide can be added. Alternatively, to quench unreacted NHS esters if a BCN-NHS ester were used, add Tris buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted linker, biomolecules, and any side products.
-
For ADCs and other protein conjugates, a combination of HIC and SEC is often effective. HIC can separate species with different drug-to-antibody ratios (DAR), while SEC is used to remove aggregates and small molecule impurities.
-
4.2. Example Protocol: Crosslinking of Two Azide-Modified Proteins
This example protocol outlines the crosslinking of two different proteins that have been functionalized with azide groups.
-
Prepare a solution containing Protein A-N₃ (e.g., 1 mg/mL) and Protein B-N₃ (e.g., 1 mg/mL) in PBS buffer, pH 7.4.
-
Add a 1.5-fold molar excess of this compound (from a 10 mM stock in DMSO) to the protein solution.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
Analyze the reaction mixture by SDS-PAGE to confirm the formation of the cross-linked product (a higher molecular weight band).
-
Purify the cross-linked protein conjugate using SEC to remove unreacted proteins and excess linker.
Visualizations
5.1. Signaling Pathway and Experimental Workflow Diagrams
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.
Caption: General experimental workflow for bioconjugation using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein enrichment by capture-release based on strain-promoted cycloaddition of azide with bicyclononyne (BCN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, CAS 1476737-97-9 | AxisPharm [axispharm.com]
- 5. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing bis-PEG2-endo-BCN Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of bioconjugation experiments using the homobifunctional linker, bis-PEG2-endo-BCN.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker containing two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a 2-unit polyethylene glycol (PEG) spacer.[1][2] It is utilized in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, to conjugate or crosslink molecules that have been modified to contain azide groups.[3][4] Common applications include the creation of antibody-drug conjugates (ADCs), linking azide-modified biomolecules, and developing multifunctional probes for diagnostics and imaging.[5]
Q2: Why choose an endo-BCN isomer for conjugation?
A2: The endo-BCN diastereomer is often preferred in bioorthogonal click reactions because it is generally more commercially available and has been shown to be slightly more reactive than the exo-BCN isomer in SPAAC reactions with azides.
Q3: What is the role of the PEG2 spacer in the this compound linker?
A3: The polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. This can help to minimize aggregation and preserve the function of the conjugated biomolecules. While the PEG spacer can be beneficial, the length of the PEG chain may influence the pharmacokinetic properties of the final conjugate.
Q4: What is the primary mechanism of conjugation with this compound?
A4: The conjugation occurs via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This is a type of "click chemistry" where the strained alkyne of the BCN group reacts efficiently and specifically with an azide-functionalized molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed under mild, physiological conditions without interfering with native biological functional groups.
Q5: Can this compound be used for intramolecular crosslinking?
A5: While primarily designed for intermolecular crosslinking of two different azide-containing molecules, intramolecular crosslinking within a single protein or macromolecule is possible if two azide groups are in close proximity. The length and flexibility of the PEG2 spacer will influence the feasibility of such intramolecular reactions.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution & Optimization |
| Inefficient Reaction Kinetics | - Increase Reaction Time and/or Temperature: While SPAAC reactions can proceed at 4°C, incubating at room temperature (20-25°C) or 37°C can significantly increase the reaction rate. Monitor the reaction over several hours (e.g., 2, 6, 12, 24 hours) to determine the optimal time. - Optimize Molar Ratio: Use a molar excess of the this compound linker. A starting point of a 2 to 4-fold molar excess of the linker over the azide-modified molecule is recommended. For antibody conjugations, a 20-30 fold molar excess of a BCN-NHS ester has been used for the initial antibody modification. - Check Reagent Concentration: Low concentrations of reactants will slow down the reaction. If possible, increase the concentration of your azide-modified biomolecule and the linker. |
| Degraded or Inactive Reagents | - Proper Storage: Store this compound at -20°C, protected from light and moisture. - Fresh Solutions: Prepare stock solutions of the linker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Buffer Conditions | - pH: SPAAC reactions are generally tolerant to a range of pH values, but the optimal pH is typically between 7 and 9. Avoid buffers containing primary amines like Tris if the azide has been introduced via an NHS ester reaction, as this can quench the reaction. Phosphate-buffered saline (PBS) is a commonly used buffer. - Solvent: The reaction rate of BCN with azides can be influenced by the solvent. Reactions in more polar solvents are generally faster. If your biomolecule is tolerant, a small percentage of an organic co-solvent like DMSO (up to 20%) can be used to ensure the linker remains in solution. |
| Steric Hindrance | - The PEG2 spacer provides some distance, but if the azide group on your biomolecule is in a sterically hindered location, the conjugation efficiency may be reduced. If you have control over the azide incorporation site, choose a more accessible location. |
Problem 2: Undesired Side Reactions and Products
| Possible Cause | Recommended Solution & Optimization |
| Reaction with Thiols | - Thiol-Yne Side Reaction: BCN is known to react with free thiol groups (e.g., from cysteine residues) in what is known as a thiol-yne reaction. This is a common side reaction in bioconjugation. - Mitigation Strategy: If your protein contains free cysteines that are not intended for conjugation, consider adding a small amount of a reducing agent like β-mercaptoethanol (β-ME) to the reaction mixture. This can help to suppress the thiol-BCN side reaction. |
| Protein Aggregation | - Hydrophobicity: Although the PEG2 spacer increases hydrophilicity, the BCN group itself is hydrophobic. High concentrations of the linker or a high degree of labeling on the protein can lead to aggregation. - Optimization: Use the minimum effective concentration of the linker and consider performing the reaction at a lower protein concentration. Ensure adequate mixing during the reaction. |
| Formation of Homodimers or Polymers | - Homobifunctional Nature: Since this compound has two reactive groups, it can link multiple azide-containing molecules, potentially leading to the formation of dimers or larger aggregates. - Control Stoichiometry: Carefully control the molar ratio of the linker to the azide-modified molecule. Adding the linker in a stepwise manner might help to control the extent of crosslinking. |
Data Presentation
Table 1: Second-Order Rate Constants (k₂) for endo-BCN SPAAC Reactions
The following table provides a summary of reported second-order rate constants for the reaction of endo-BCN with various azides under different conditions. This data can be used as a reference to estimate reaction times and compare relative reactivities.
| Azide Reactant | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation(s) |
| Benzyl azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | |
| Benzyl azide | DMSO | 37 | 0.15 | |
| 2-azidoethanol | Human Blood Plasma | 20 | 0.19 - 0.21 | |
| Phenyl azide | CH₃CN:H₂O (3:1) | Not Specified | 0.2 | |
| 4-azido-1-methylpyridinium iodide | Not Specified | Not Specified | 2.0 - 2.9 |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature. The values in this table should be used as a general guide.
Experimental Protocols
The following is a general protocol for the conjugation of an azide-modified protein with this compound. This protocol should be optimized for your specific application.
Protocol 1: Crosslinking of an Azide-Modified Protein
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mM.
-
Ensure your azide-modified protein is at a suitable concentration in a compatible buffer. Protein concentrations of 1-5 mg/mL are common.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A 2-4 fold molar excess is a good starting point.
-
Incubate the reaction at room temperature for 2-6 hours or at 4°C for 6-12 hours. The optimal time and temperature should be determined empirically. Gentle mixing during incubation is recommended.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and any reaction byproducts using a desalting column or dialysis.
-
The choice of purification method will depend on the size and properties of your protein conjugate.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate to confirm successful crosslinking and determine the conjugation efficiency. Common analytical techniques include:
-
SDS-PAGE: To visualize the formation of higher molecular weight species.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the crosslinked product.
-
HPLC (e.g., Size-Exclusion or Reverse Phase): To separate and quantify the conjugated and unconjugated species.
-
-
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Reaction pathway for this compound crosslinking.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CAS 1476737-97-9 | AxisPharm [axispharm.com]
- 4. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Formation
Q1: I am seeing very low to no product in my SPAAC reaction. What are the most common causes?
Low or no product formation in a SPAAC reaction can be attributed to several factors, ranging from reagent integrity to suboptimal reaction conditions. The primary areas to investigate are:
-
Inactive Reagents: The cyclooctyne or azide starting materials may have degraded. Cyclooctynes, in particular, can be sensitive to oxidation.[1]
-
Slow Reaction Kinetics: The intrinsic reactivity of your specific cyclooctyne and azide pairing may be low.[2] Additionally, the reaction conditions may not be optimal for facilitating the reaction.
-
Incompatible Buffer or Solvent: The chosen solvent system may be hindering the reaction.[2]
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can prevent the molecules from approaching each other effectively for the reaction to occur.[3][4]
Q2: How can I troubleshoot inactive or degraded reagents?
-
Use Fresh Reagents: Whenever possible, use freshly prepared or newly purchased reagents. Ensure proper storage conditions, such as storing cyclooctyne derivatives under an inert atmosphere and protected from light.
-
Verify Reagent Integrity: If you suspect degradation, it is advisable to verify the integrity of your starting materials using techniques like NMR or mass spectrometry.
Q3: My reaction is very slow. How can I improve the reaction kinetics?
-
Increase Reactant Concentration: Increasing the concentration of one or both reactants can help to accelerate the reaction rate.
-
Elevate the Temperature: If the stability of your biomolecules permits, increasing the reaction temperature to 25°C or 37°C can significantly increase the reaction rate.
-
Extend the Reaction Time: Some SPAAC reactions may require longer incubation times, from several hours to overnight, to achieve a satisfactory yield.
-
Choose a More Reactive Cyclooctyne: The choice of cyclooctyne has a significant impact on reaction kinetics. If you are using a less reactive cyclooctyne, consider switching to a more reactive one like DBCO or BCN.
Q4: What are the optimal buffer and pH conditions for a SPAAC reaction?
The reaction buffer and pH can have a notable effect on SPAAC reaction rates.
-
Buffer Selection: Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. Borate buffer has also been shown to be effective.
-
pH Optimization: Generally, a slightly alkaline pH (around 7.5-8.5) can increase the rate of SPAAC reactions. However, the optimal pH can be dependent on the specific reactants and buffer system.
Q5: How can I address potential steric hindrance in my reaction?
-
Introduce a Spacer: If you suspect steric hindrance is an issue, consider introducing a flexible spacer, such as a PEG linker, to the azide or alkyne. This can increase the accessibility of the reactive groups and has been shown to enhance reaction rates.
-
Redesign Substrates: In some cases, it may be necessary to redesign the substrate to position the reactive group in a less sterically hindered location.
Multiple Products or Side Reactions
Q6: I am observing multiple products in my reaction mixture. What could be the cause?
-
Impure Starting Materials: The presence of impurities in your azide or cyclooctyne reagents can lead to the formation of side products. It is crucial to use highly pure starting materials.
-
Side Reactions: While SPAAC is known for its high selectivity, side reactions can occur, especially with highly reactive cyclooctynes or in complex biological media. For instance, some cyclooctynes can react with free thiol groups (e.g., from cysteine residues in proteins).
Q7: How can I minimize side reactions?
-
Purify Starting Materials: Ensure the purity of your reagents before starting the reaction.
-
Block Reactive Groups: If you are working with proteins and suspect side reactions with thiols, you can pre-treat your sample with a thiol-reactive blocking agent like iodoacetamide (IAM).
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes help to increase selectivity and minimize side reactions.
Product Purification Issues
Q8: I am having difficulty purifying my final product. What are some common challenges and solutions?
-
Similar Properties of Product and Reactants: If the product and unreacted starting materials have similar physicochemical properties, it can be challenging to separate them.
-
Solution: Optimize your purification method. This may involve trying different chromatography techniques (e.g., size-exclusion, affinity, or HPLC) or adjusting the conditions of your current method.
Quantitative Data Summary
The rate of a SPAAC reaction is highly dependent on the choice of cyclooctyne, the azide, and the reaction conditions. The following table summarizes second-order rate constants for various cyclooctynes with benzyl azide and the effect of different buffers on reaction rates.
| Cyclooctyne/Condition | Reactant 2 | Rate Constant (M⁻¹s⁻¹) | Notes |
| Cyclooctyne Comparison | |||
| DBCO | Benzyl Azide | ~1.0 | High reactivity and stability. |
| BCN | Benzyl Azide | ~0.3 - 0.7 | Good balance of reactivity and small size. |
| DIBO | Benzyl Azide | Fast reaction rates | A well-known second-generation cyclooctyne. |
| Buffer Comparison | All reactions with sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at pH 7. | ||
| HEPES (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | Exhibited the highest reaction rates. |
| PBS (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | Exhibited among the lowest rate constants. |
| DMEM | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59 - 0.97 | Faster than RPMI. |
| RPMI | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.77 | Slower than DMEM. |
Experimental Protocols
Protocol 1: General Procedure for a Trial SPAAC Reaction
This protocol provides a general framework for performing a small-scale trial SPAAC reaction to test for product formation.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5).
-
Prepare a stock solution of your cyclooctyne (e.g., DBCO) in an organic solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration.
-
Add the cyclooctyne stock solution to the azide solution. A 2- to 5-fold molar excess of the cyclooctyne is often recommended.
-
Gently mix the reactants.
-
-
Incubation:
-
Incubate the reaction at a suitable temperature. Start with room temperature (25°C) or 37°C.
-
Allow the reaction to proceed for a set amount of time. This can range from 1 to 24 hours.
-
-
Monitoring and Analysis:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for protein conjugations).
-
Protocol 2: Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy
This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction.
-
Materials:
-
Strained alkyne
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition should be based on the expected reaction rate.
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with equal initial concentrations, this plot will be linear. The slope of this line can be used to determine the second-order rate constant (k₂).
-
Visualizations
References
Technical Support Center: Preventing Aggregation with bis-PEG2-endo-BCN
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation experiments using bis-PEG2-endo-BCN.
Understanding the Challenge: Aggregation in Bioconjugation
Protein aggregation is a common hurdle in bioconjugation, potentially leading to loss of therapeutic efficacy, reduced yields, and immunogenicity.[1][2] this compound is a homobifunctional crosslinker containing two reactive bicyclononyne (BCN) groups and a hydrophilic polyethylene glycol (PEG) spacer.[3][4][5] While the PEG spacer is designed to enhance aqueous solubility, the bifunctional nature of the molecule presents a risk of intermolecular crosslinking, where one linker molecule connects two or more protein molecules, leading to aggregation.
This guide will walk you through the common causes of aggregation and provide systematic solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a chemical crosslinker used in bioconjugation. It features two endo-BCN groups that can react with azide-modified molecules through a catalyst-free process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. It is often used to link two azide-containing biomolecules or to create multivalent constructs for applications like antibody-drug conjugates (ADCs). The integrated PEG2 spacer helps to increase the hydrophilicity and solubility of the entire complex.
Q2: What are the primary signs of aggregation in my sample?
A2: Aggregation can manifest in several ways:
-
Visual Cues: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitates in your solution.
-
Analytical Detection: During analysis by Size Exclusion Chromatography (SEC), you may observe the appearance of high molecular weight species or a decrease in the main monomer peak.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles and an increase in the polydispersity of the sample.
-
Loss of Activity: Aggregation can lead to a decrease in the biological activity of your protein.
Q3: My protein is precipitating immediately after adding the this compound. What is the likely cause?
A3: This is often due to issues with the reagent's solubility or localized high concentrations. This compound has good solubility in organic solvents like DMSO, but limited direct solubility in aqueous buffers. Adding the solid reagent directly to your protein solution can cause it to precipitate. To avoid this, always prepare a concentrated stock solution in anhydrous DMSO and add it dropwise to your protein solution while gently mixing.
Q4: I am observing aggregation during the purification step. What can I do?
A4: Aggregation post-reaction can be caused by suboptimal buffer conditions or instability of the conjugate. Ensure your purification and storage buffers are optimized for your specific protein. Consider adding stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or low concentrations of non-ionic detergents like Polysorbate 20 (0.01-0.05%). Also, perform purification at a lower temperature (e.g., 4°C) to minimize protein unfolding and aggregation.
Q5: Is there a difference in aggregation risk between BCN and DBCO linkers?
A5: Some studies suggest that the choice of cyclooctyne can influence aggregation. For instance, one study observed that DBCO linkers, when used for conjugating antibodies with branched, azido-containing linkers, resulted in a significantly higher propensity for the conjugates to aggregate compared to the more reactive endo-BCN linkers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving aggregation issues.
Problem 1: Low Yield or No Product Formation
This could be an indicator of reagent degradation or suboptimal reaction conditions, which can sometimes be a precursor to aggregation if the reaction is forced under harsh conditions.
| Potential Cause | Recommended Solution | Rationale |
| Degraded Reagents | Use freshly prepared or properly stored this compound and azide-modified molecules. Verify reagent integrity via mass spectrometry if possible. | BCN reagents are sensitive to moisture and should be stored at -20°C, protected from light. |
| Slow Reaction Kinetics | Increase the incubation time (e.g., from 2 hours to overnight). If molecules are stable, consider a modest increase in temperature (e.g., from room temperature to 37°C). | SPAAC reactions, while efficient, may require more time for completion depending on the specific reactants and their concentrations. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. | The rate of a bimolecular reaction like SPAAC is dependent on the concentration of the reactants. |
| Incompatible Buffer | If using PBS, consider switching to a HEPES buffer. If solubility is an issue, the addition of an organic co-solvent like DMSO (up to 10-20%) may be beneficial. | The buffer system can influence reaction rates. Ensure the pH is maintained between 7.0 and 8.5 for optimal stability and reactivity. |
Problem 2: Aggregation During or After Conjugation
This is the most common issue and is often related to intermolecular crosslinking or changes in the physicochemical properties of the protein.
| Potential Cause | Recommended Solution | Rationale |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL). | Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation. |
| High Reagent Molar Excess | Reduce the molar excess of this compound. Start with a lower ratio (e.g., 3:1 or 5:1 linker-to-azide) and titrate up as needed. | A high concentration of the bifunctional linker increases the chance of intermolecular crosslinking. |
| Intermolecular Crosslinking | Add the dissolved this compound stock solution to the protein solution slowly and in smaller portions (stepwise addition) with gentle mixing. | This method avoids localized high concentrations of the linker, favoring intramolecular reactions over intermolecular crosslinking. |
| Suboptimal Buffer Conditions | Optimize the reaction buffer. Screen a range of pH values (e.g., 6.5-8.0) and ionic strengths. Add stabilizers like 50-100 mM arginine or 5-10% sucrose. | Protein stability is highly dependent on the buffer environment. Arginine and sucrose are known aggregation suppressors. |
| Conjugate Instability | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the process of protein unfolding and aggregation, which can be exacerbated by the conjugation process. |
| Increased Hydrophobicity | If the conjugated molecule is hydrophobic, consider using a bis-BCN linker with a longer PEG chain (e.g., PEG4, PEG8) to improve the overall hydrophilicity of the final conjugate. | The PEG linker can help mask the hydrophobicity of the payload, reducing the tendency for aggregation. |
Quantitative Data Summary
The following tables provide recommended starting parameters for your experiments. These should be optimized for your specific protein and application.
Table 1: Reagent and Protein Concentration Recommendations
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Start at the lower end of the range if aggregation is observed. |
| This compound Stock Conc. | 10 - 20 mM (in anhydrous DMSO) | Prepare fresh before each use. |
| Molar Excess (Linker:Azide Sites) | 3:1 to 20:1 | Begin with a lower molar excess to minimize crosslinking. |
| Organic Co-solvent in Reaction | < 20% (v/v) | Typically DMSO. Can aid in the solubility of hydrophobic linkers/payloads. |
Table 2: Reaction Condition Recommendations
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.0 - 8.5 | Optimal pH depends on the stability of the protein. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can reduce aggregation but will require longer incubation times. |
| Incubation Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to create a stock solution of 10-20 mM. For example, to make a 10 mM stock solution of this compound (MW: 500.6 g/mol ), dissolve 5 mg in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
This stock solution should be prepared immediately before use. Do not store aqueous solutions of the reagent.
Protocol 2: General Protocol for Crosslinking Two Azide-Modified Proteins (Protein A and Protein B)
-
Protein Preparation:
-
Ensure both azide-modified Protein A and Protein B are in an appropriate reaction buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
Adjust the concentration of each protein solution to 1-2 mg/mL.
-
-
Conjugation Reaction:
-
Combine equimolar amounts of azide-modified Protein A and Protein B in a reaction tube.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 5-fold excess over the total azide concentration).
-
Slowly add the this compound stock solution to the protein mixture in three separate aliquots over 30 minutes, with gentle mixing after each addition.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Purification:
-
Following incubation, purify the conjugate from excess linker and unreacted proteins using Size Exclusion Chromatography (SEC) or another suitable chromatography method.
-
Collect fractions and analyze using SDS-PAGE and/or mass spectrometry to confirm conjugation and assess purity.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Decision tree for troubleshooting aggregation.
References
Technical Support Center: Stability of bis-PEG2-endo-BCN
Welcome to the Technical Support Center for bis-PEG2-endo-BCN. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the BCN moiety of this compound in common laboratory buffers?
A1: The bicyclononyne (BCN) group is generally stable in aqueous buffers at neutral pH.[1] However, its stability can be compromised under highly acidic or strongly basic conditions.[1] While specific quantitative data for this compound across a range of buffers is not extensively published, studies on related BCN compounds indicate that they are more susceptible to degradation in the presence of strong acids.[2] For optimal stability, it is recommended to use this compound in buffers within a pH range of 6.5-7.5.
Q2: What factors can lead to the degradation of this compound during my experiments?
A2: Several factors can contribute to the degradation of the BCN linker. These include:
-
pH: Both highly acidic and, in some cases, basic conditions can lead to the degradation of the BCN moiety.[1][2]
-
Oxidizing Agents: BCN can be susceptible to degradation in oxidative environments.
-
Reducing Agents: While generally more stable than other linkers like DBCO, BCN has shown some instability in the presence of thiols such as glutathione (GSH).
-
Storage Conditions: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Q3: How does the PEG linker in this compound affect its stability and utility?
A3: The polyethylene glycol (PEG) spacer in this compound primarily serves to increase the hydrophilicity and solubility of the molecule in aqueous media. This improved solubility can be advantageous in bioconjugation reactions, potentially reducing aggregation of labeled biomolecules. While the PEG linker itself is generally stable, the overall stability of the molecule is dictated by the reactivity of the endo-BCN groups.
Q4: Is there a difference in stability between the endo and exo isomers of BCN?
A4: Both endo- and exo-BCN diastereomers are used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions and exhibit similar reactivities. While there is a predominant use of the endo-BCN diastereomer in bioorthogonal click reactions, this may be due to its commercial availability and slightly higher reactivity. For most applications, the stability of both isomers is considered comparable under typical bioconjugation conditions.
Troubleshooting Guide
This section addresses common issues users might encounter related to the stability of this compound.
Problem 1: Low Yield or Incomplete Conjugation
Symptom: You observe a lower than expected yield of your desired conjugate, or analytical results (e.g., HPLC, mass spectrometry) indicate a significant amount of unconjugated starting material.
| Possible Cause | Recommended Solution |
| Degradation of this compound prior to or during conjugation | - Prepare fresh solutions of this compound before each use. - Ensure the conjugation buffer is within the optimal pH range (6.5-7.5). - Avoid harsh conditions, such as exposure to strong acids, bases, or oxidizing agents. |
| Suboptimal reaction conditions | - Optimize the molar ratio of reactants. - Adjust the reaction time and temperature. BCN-azide reactions are typically fast, but kinetics can vary depending on the substrates. |
| Steric hindrance | - The accessibility of the BCN group might be limited by the structure of the molecule it is attached to. Consider redesigning the linker attachment point if possible. |
Problem 2: Appearance of Unexpected Byproducts
Symptom: Analytical characterization of your reaction mixture shows the presence of unexpected species, potentially with altered masses.
| Possible Cause | Recommended Solution |
| Hydrolysis or other degradation of the BCN ring | - Analyze the stability of this compound under your specific reaction conditions (buffer, pH, temperature) using a control experiment (see Experimental Protocols section). - If degradation is confirmed, consider modifying the buffer system or reaction time. |
| Reaction with non-target molecules | - BCN can react with thiols, although at a slower rate than with azides. If your sample contains free thiols (e.g., from a reducing agent like DTT), this could lead to side products. Ensure complete removal of such agents before adding the BCN reagent. |
Stability Data
While specific quantitative stability data for this compound in a variety of buffers is limited in publicly available literature, the following table summarizes the qualitative and comparative stability of BCN linkers based on current research. It is highly recommended to perform stability studies under your specific experimental conditions.
| Condition | Buffer/Medium | BCN Stability | Comments | Reference |
| pH | Highly Acidic | Susceptible to degradation | The alkyne functionality can be unstable in acidic conditions. | |
| Neutral (pH ~7.4) | Generally stable | Optimal for most bioconjugation reactions. | ||
| Basic | Can be susceptible to degradation | Stability may be compromised under strongly basic conditions. | ||
| Reducing Agents | In the presence of Glutathione (GSH) | More stable than DBCO | Half-life of BCN is approximately 6 hours, compared to ~71 minutes for DBCO. | |
| Cellular Environment | In-vitro cell culture | BCN-amide linkages are more stable than BCN-carbamate linkages. | The choice of linkage chemistry to the BCN core is crucial for stability in biological systems. |
Experimental Protocols
Protocol: Assessing the Stability of this compound by RP-HPLC
This protocol outlines a general method to evaluate the stability of this compound in a specific buffer over time.
Objective: To determine the degradation rate of this compound in a user-defined buffer by monitoring the decrease in its peak area over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, MES, HEPES at a specific pH)
-
Anhydrous DMSO or other suitable organic solvent
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Incubation Samples:
-
In separate vials, dilute the this compound stock solution into the buffer of interest to a final concentration of, for example, 1 mM.
-
Prepare a control sample by diluting the stock solution in a solvent where it is known to be stable (e.g., 50% acetonitrile/water).
-
-
Incubation:
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any potential degradation by diluting the aliquot in the initial mobile phase or another suitable solvent and store at -20°C until analysis.
-
-
RP-HPLC Analysis:
-
Set up the RP-HPLC method. The following is a generic gradient and may require optimization:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at a wavelength appropriate for the BCN moiety (typically in the UV range, e.g., 220 nm).
-
Gradient: A linear gradient from, for example, 10% to 90% Mobile Phase B over 20 minutes.
-
-
Inject equal volumes of each time-point sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the t=0 sample.
-
Integrate the peak area for intact this compound at each time point.
-
Plot the percentage of remaining this compound (relative to t=0) against time. This will provide a degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical guide for troubleshooting low conjugation yield.
References
Technical Support Center: Homobifunctional Crosslinkers
Welcome to the Technical Support Center for homobifunctional crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are homobifunctional crosslinkers and what are they used for?
Homobifunctional crosslinkers possess two identical reactive groups at either end of a spacer arm.[1][2] They are primarily used in one-step reactions to covalently link molecules that have the same functional group.[1] Common applications include studying protein-protein interactions, stabilizing protein quaternary structure, and immobilizing proteins onto solid supports.[3] For example, an amine-to-amine crosslinker like Disuccinimidyl Suberate (DSS) will randomly conjugate proteins by reacting with available lysine residues on their surfaces.
Q2: What is the optimal pH for using NHS ester-based homobifunctional crosslinkers?
The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups, such as the ε-amino group of lysine, are sufficiently deprotonated to be reactive. At a lower pH, these amines are protonated and thus unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and lead to lower yields.
Q3: Which buffers are compatible with amine-reactive homobifunctional crosslinkers?
For amine-reactive crosslinkers like those containing NHS esters, it is crucial to use buffers that do not contain primary amines. Compatible buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target protein for reaction with the crosslinker, leading to significantly reduced conjugation efficiency.
Q4: How can I stop or "quench" the crosslinking reaction?
To terminate the crosslinking reaction, a quenching reagent is added to consume any unreacted crosslinker. For amine-reactive crosslinkers, a common method is to add a buffer containing a high concentration of primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This step is critical to prevent further, non-specific crosslinking that could lead to the formation of large, undesirable protein aggregates.
Q5: How should I store and handle homobifunctional crosslinkers?
Many homobifunctional crosslinkers, especially NHS esters, are sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and to discard any unused portion of the reconstituted crosslinker.
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
This is one of the most common issues encountered during crosslinking experiments. The troubleshooting process can be systematically approached as outlined in the diagram below.
| Possible Cause | Recommended Solution |
| Hydrolyzed/Inactive Crosslinker | Ensure proper, desiccated storage of the crosslinker. Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range for the crosslinker chemistry (e.g., pH 7.2-8.5 for NHS esters). A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of Competing Nucleophiles | Use buffers free of primary amines (e.g., PBS, HEPES). Avoid buffers like Tris and glycine in the reaction mixture. |
| Insufficient Molar Excess of Crosslinker | The optimal molar ratio of crosslinker to protein should be determined empirically. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess can be a starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary. |
| Inaccessible Target Functional Groups | The target functional groups (e.g., lysine residues) on the protein surface may be sterically hindered. Consider using a crosslinker with a longer spacer arm to bridge greater distances. |
Problem 2: Protein Precipitation During or After Crosslinking
Protein precipitation is often a sign of excessive crosslinking or a change in the protein's physicochemical properties.
| Possible Cause | Recommended Solution |
| Over-crosslinking | Reduce the molar excess of the crosslinker or decrease the reaction time. Perform a titration experiment to find the highest concentration of crosslinker that does not cause precipitation. |
| High Concentration of Organic Solvent | Many homobifunctional crosslinkers are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution can denature and precipitate proteins. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. |
| Change in Protein pI | The modification of primary amines by the crosslinker neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation. Consider changing the buffer pH. |
| Use of a Hydrophobic Crosslinker | Conjugating a hydrophobic crosslinker to a protein can decrease the overall solubility of the resulting conjugate. Consider using a more hydrophilic, PEGylated version of the crosslinker if available. |
Experimental Protocols
Protocol 1: Crosslinking of Proteins for Protein-Protein Interaction Analysis using DSS
This protocol provides a general procedure for crosslinking protein complexes in solution using Disuccinimidyl Suberate (DSS).
Materials:
-
Protein sample (in a suitable amine-free buffer like PBS, pH 7.2-8.0)
-
Disuccinimidyl Suberate (DSS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
Procedure:
-
Protein Preparation: Prepare your protein sample at the desired concentration (e.g., 0.2 mg/mL) in an amine-free buffer.
-
DSS Stock Solution: Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 10 mM).
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve the desired final concentration. The optimal concentration should be determined empirically, but a final concentration of up to 10 µg/mL can be a starting point for a 0.2 mg/mL protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.
Protocol 2: General Protocol for Antibody-Small Molecule Conjugation
This protocol outlines a general procedure for conjugating a small molecule to an antibody using an amine-reactive homobifunctional crosslinker.
Materials:
-
Antibody (in PBS, pH 7.2-7.5)
-
Amine-reactive homobifunctional crosslinker (e.g., an NHS ester)
-
Small molecule with a reactive amine group
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Crosslinker Stock Solution: Prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with PBS.
-
Conjugation: Immediately add the amine-containing small molecule to the activated antibody. The optimal molar ratio should be determined, but a 5-fold molar excess of the small molecule to the antibody can be a starting point. Incubate for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to cap any unreacted crosslinker on the antibody. Incubate for 15 minutes.
-
Purification: Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.
Visualizations
General Experimental Workflow for Homobifunctional Crosslinking
The following diagram illustrates a typical experimental workflow for a protein crosslinking experiment.
Logical Relationships in Troubleshooting Protein Precipitation
This diagram outlines the logical steps to consider when troubleshooting protein precipitation.
References
Technical Support Center: Reaction Kinetics of bis-PEG2-endo-BCN with Azides
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing bis-PEG2-endo-BCN for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and kinetic data to ensure the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties. It is primarily used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs) through copper-free click chemistry. The BCN groups react specifically and efficiently with azide-tagged molecules to form stable triazole linkages under mild, aqueous conditions.
Q2: What are the key advantages of using a copper-free click chemistry reagent like this compound?
A2: The main advantage is its biocompatibility. The reaction does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.[1][2] The reaction conditions are mild, typically proceeding at room temperature in aqueous buffers, and it forms a stable triazole product with high efficiency.[1]
Q3: How does the PEG2 linker in this compound affect the reaction?
A3: The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the reagent in aqueous media, which can be beneficial when working with biomolecules.[1]
Q4: What is the expected reaction rate for BCN with azides?
A4: The reaction rate is influenced by factors such as the solvent and the specific structure of the azide. Generally, the second-order rate constants for SPAAC reactions involving BCN are in the range of 10⁻² to 1 M⁻¹s⁻¹.[3] For example, the reaction of BCN-OH with benzyl azide has a reported rate constant of 0.14 M⁻¹s⁻¹ in a 3:1 mixture of acetonitrile and water, and 0.29 M⁻¹s⁻¹ in a 1:2 mixture.
Q5: Can this compound react with other functional groups besides azides?
A5: BCN can exhibit some cross-reactivity with thiols (cysteine residues in proteins). This side reaction can be minimized by the addition of a low concentration of β-mercaptoethanol (βME).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded or impure reagents: Azide or BCN reagents may have degraded during storage. | - Ensure proper storage of reagents (typically at -20°C, protected from light and moisture).- Use fresh reagents from a reliable supplier.- Verify the purity of your azide-containing molecule. |
| Incorrect stoichiometry: The molar ratio of BCN to azide is not optimal. | - Typically, a slight excess of one reagent is used. For labeling proteins, a 10-20 fold molar excess of the BCN reagent is often recommended.- Perform a titration experiment to determine the optimal ratio for your specific system. | |
| Low reagent concentration: The reaction rate is concentration-dependent. | - Increase the concentration of the reactants if possible. Be mindful of potential aggregation at high concentrations. | |
| Solvent effects: The reaction rate can be solvent-dependent. | - The reaction rate of BCN with azides generally increases with the polarity of the solvent. Consider optimizing the solvent system. A mixture of an organic solvent (like DMSO or acetonitrile) and an aqueous buffer is often used. | |
| Non-specific Labeling or Side Reactions | Reaction with thiols: BCN can react with free cysteine residues. | - Add a low concentration of β-mercaptoethanol (βME) to the reaction mixture to suppress the thiol-yne reaction. |
| Hydrophobic interactions: The labeling reagent may non-specifically bind to hydrophobic regions of a protein. | - Include a non-ionic detergent (e.g., Tween-20) in the reaction buffer to minimize non-specific binding. | |
| Difficulty in Purifying the Final Conjugate | Excess unreacted labeling reagent: High excess of the BCN reagent can be difficult to remove. | - Optimize the stoichiometry to use a smaller excess of the BCN reagent.- Use a purification method with appropriate size exclusion or affinity chromatography to separate the conjugate from the unreacted reagent. |
Quantitative Data
The following table summarizes the reported second-order rate constants for the reaction of a BCN derivative with an azide. While this data is not for this compound specifically, it provides a valuable reference for the expected reaction kinetics.
| Reactants | Solvent | Rate Constant (k₂) |
| BCN-OH and Benzyl Azide | CD₃CN/D₂O (3:1) | 0.14 M⁻¹s⁻¹ |
| BCN-OH and Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ |
Experimental Protocols
This section provides a general protocol for the conjugation of an azide-modified antibody with this compound. This protocol may need to be optimized for your specific application.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the desired molar excess of the this compound stock solution. The final DMSO concentration in the reaction mixture should ideally be below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching of the Reaction (Optional):
-
To quench any unreacted BCN reagent, a small molecule azide can be added. However, for most applications, the subsequent purification step is sufficient.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or another suitable purification method.
-
Collect the fractions containing the purified antibody-BCN conjugate.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Visualizations
Caption: Experimental workflow for the conjugation of an azide-modified antibody with this compound.
Caption: Troubleshooting decision tree for this compound and azide reactions.
References
side reactions of BCN linkers and how to avoid them
Technical Support Center: BCN Linkers
Welcome to the Technical Support Center for Bicyclo[6.1.0]nonyne (BCN) linkers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with BCN linkers?
A1: The most prominent side reaction is the thiol-yne reaction, which occurs between the BCN linker and free thiol groups present in biomolecules, such as cysteine residues in proteins.[1][2] This can result in non-specific labeling and the formation of heterogeneous conjugates. Other potential side reactions and issues include:
-
Linkage Instability: The stability of the bond connecting the BCN moiety to the molecule of interest can be a concern. For instance, carbamate linkages have demonstrated lower stability in cellular environments compared to the more robust amide linkages.[1][3][4]
-
Degradation under Acidic Conditions: BCN moieties can be susceptible to degradation under acidic conditions, which is a consideration in applications like oligonucleotide synthesis.
-
Hydrophobic Aggregation: The inherent hydrophobicity of the BCN core can lead to non-specific binding and aggregation of the BCN-containing molecule.
Q2: How can the thiol-yne side reaction be minimized or avoided?
A2: There are two primary strategies to mitigate the undesired reaction between BCN linkers and thiol groups:
-
Thiol Blocking: This involves capping the free thiol groups on the biomolecule before introducing the BCN linker. A common method is the alkylation of thiols using reagents like iodoacetamide (IAM).
-
Competitive Inhibition: The addition of a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture can competitively inhibit the reaction of the BCN linker with cysteine residues on the protein of interest.
Q3: How does the stability of BCN linkers vary with the type of linkage used?
A3: The choice of linkage is critical for the stability of BCN conjugates, particularly in biological environments. Amide linkages are generally more stable than carbamate linkages. Carbamate-linked BCN derivatives have been observed to be less stable during prolonged incubations in cellular environments, making amide-linked BCN a more suitable choice for such applications.
Q4: What is the effect of pH on the stability of BCN linkers?
A4: BCN linkers are generally stable in aqueous buffers at neutral pH. However, their stability can be compromised under acidic or strongly basic conditions. For example, BCN-carbamate linkages are less stable in cellular environments, and BCN derivatives have shown susceptibility to degradation in the presence of acidic reagents like trichloroacetic acid (TCA).
Q5: How does PEGylation affect BCN linker performance?
A5: Incorporating polyethylene glycol (PEG) spacers into BCN linkers can significantly improve their properties. The hydrophilic nature of PEG can enhance the aqueous solubility of the BCN-containing molecule, mitigating issues of hydrophobic aggregation. The length of the PEG chain can also influence the pharmacokinetic properties of the resulting bioconjugate.
Troubleshooting Guides
Issue 1: Low Yield of Desired Conjugate
| Possible Cause | Recommended Solution |
| Thiol-Yne Side Reaction | Implement a thiol blocking step with iodoacetamide (see Protocol 1) or use competitive inhibition with β-mercaptoethanol (see Protocol 2). |
| BCN Linker Instability | If using a BCN-carbamate linker, consider switching to a more stable BCN-amide alternative, especially for long incubation times or in cellular environments. |
| Degradation of BCN Moiety | Avoid strongly acidic or basic conditions during your experiment. If acidic steps are necessary (e.g., in oligonucleotide synthesis), minimize the exposure time and consider using milder acidic reagents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA). |
| Hydrophobic Aggregation | Use a BCN linker containing a hydrophilic PEG spacer to improve solubility. Optimize the concentration of the BCN-containing molecule to avoid aggregation. |
Issue 2: Non-Specific Labeling or High Background Signal
| Possible Cause | Recommended Solution |
| Reaction with Free Thiols | Pre-treat your biomolecule with a thiol-blocking agent like iodoacetamide before adding the BCN linker (see Protocol 1). |
| Hydrophobic Interactions | Incorporate a PEG spacer into your BCN linker design to reduce non-specific binding. Include mild, non-ionic detergents in your washing buffers. |
| Impure Reagents | Ensure the purity of your BCN-labeled molecules and their reaction partners. |
Quantitative Data Summary
Table 1: Comparison of Reaction Kinetics for BCN SPAAC and Thiol-Yne Side Reaction
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Reference |
| Desired SPAAC Reaction | endo-BCN and benzyl azide | 0.29 M⁻¹s⁻¹ | |
| Desired SPAAC Reaction | exo-BCN and benzyl azide | 0.19 M⁻¹s⁻¹ | |
| Thiol-Yne Side Reaction | BCN and β-mercaptoethanol | ~10⁻⁴ M⁻¹s⁻¹ |
Table 2: Stability of BCN Linkages
| Linkage Type | Relative Stability in Cellular Environments | Key Considerations | References |
| Amide | High | More robust for applications requiring prolonged incubation. | |
| Carbamate | Lower | May be less suitable for long-term stability in biological media. |
Experimental Protocols
Protocol 1: Thiol Blocking with Iodoacetamide (IAM)
Objective: To prevent the thiol-yne side reaction by alkylating free thiol groups on a protein before conjugation with a BCN linker.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Reducing agent (optional, e.g., 10 mM DTT or TCEP)
-
Iodoacetamide (IAM) solution (prepare fresh, e.g., 100 mM in water or buffer)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature.
-
Alkylation: Add a 20-fold molar excess of freshly prepared IAM solution to the protein solution. Incubate for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM.
-
Purification: Remove excess IAM and other small molecules using a desalting column equilibrated with the desired buffer for the subsequent BCN conjugation step.
-
BCN Conjugation: Proceed with your standard protocol for BCN linker conjugation.
Protocol 2: Competitive Inhibition with β-Mercaptoethanol (βME)
Objective: To minimize the thiol-yne side reaction by introducing a competing small molecule thiol.
Materials:
-
Protein solution (in a suitable reaction buffer)
-
BCN-linker solution
-
β-Mercaptoethanol (βME)
Procedure:
-
Reaction Setup: Prepare the conjugation reaction mixture containing your biomolecule and the BCN linker according to your standard protocol.
-
Addition of βME: Add a low concentration of βME to the reaction mixture. A concentration of around 10 mM has been shown to be effective in reducing non-specific labeling.
-
Incubation: Proceed with the incubation step of your conjugation protocol.
-
Purification: Purify the final conjugate to remove unreacted reagents, including βME and the BCN linker.
Visualizations
Caption: Competing reactions of BCN linkers: the desired SPAAC reaction with an azide-modified biomolecule versus the thiol-yne side reaction with a thiol-containing biomolecule.
Caption: Troubleshooting workflow for addressing low yield in BCN linker conjugation experiments.
References
Technical Support Center: Characterization of bis-PEG2-endo-BCN Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of bis-PEG2-endo-BCN products.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its characterization important?
A1: this compound is a chemical linker containing two short polyethylene glycol (PEG) chains and two endo-bicyclononyne (BCN) groups. BCN is a reactive cyclooctyne used in copper-free click chemistry for bioconjugation, allowing for the stable attachment of molecules to biomolecules like antibodies or peptides.[1][2][3] Accurate characterization is critical to ensure the linker's purity, identity, and stability, which directly impacts the quality, efficacy, and safety of the final bioconjugate, such as an antibody-drug conjugate (ADC).[4][5]
Q2: What are the primary analytical techniques for characterizing this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization. The primary techniques are:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To assess purity and identify impurities. Common modes include Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Mass Spectrometry (MS): To confirm the molecular weight and structural integrity of the product. ESI-MS is a common technique used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups (BCN and PEG). ¹H NMR is particularly valuable for this.
HPLC Analysis
Q3: Why do I see peak tailing or broad peaks when analyzing PEGylated compounds like this compound by RP-HPLC?
A3: Peak tailing or broadening for PEGylated molecules is often due to interactions with the stationary phase or issues with the mobile phase. Potential causes include:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with the PEG chain, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase: An incorrect pH or organic modifier concentration can result in poor peak shape.
-
Column Degradation: A clogged or deteriorated column can cause uneven flow.
Q4: Which detector is best for HPLC analysis of this compound?
A4: While UV detection is common, PEG itself lacks a strong chromophore. If the BCN moiety does not provide sufficient UV absorbance for sensitive detection, other detectors are more suitable:
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes like PEG linkers.
-
Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile compounds and provides a more uniform response regardless of chemical structure compared to ELSD.
-
Mass Spectrometry (MS): Provides mass information in addition to chromatographic separation and is highly sensitive.
Mass Spectrometry (MS) Analysis
Q5: My ESI-MS spectrum for this compound is complex and difficult to interpret. Why?
A5: The complexity in the ESI-MS spectrum of PEGylated compounds arises from several factors:
-
Polydispersity: Even short PEG chains can have some degree of length variation, leading to a distribution of masses.
-
Multiple Charge States: PEG molecules can readily form adducts with different ions (e.g., H+, Na+, K+) and carry multiple charges, resulting in a complex series of peaks.
-
In-source Fragmentation or Reactions: The molecule might be unstable under the MS conditions.
To simplify the spectrum, ensure high-purity salts are used in the mobile phase and consider using deconvolution software to interpret the data.
NMR Spectroscopy
Q6: How can I use ¹H NMR to confirm the structure of this compound?
A6: ¹H NMR is a powerful tool for structural confirmation. You should look for characteristic signals:
-
PEG Protons: A strong, broad signal typically around 3.6 ppm corresponding to the repeating -CH₂-CH₂-O- units of the PEG chains.
-
BCN Protons: A complex set of multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons on the bicyclononyne rings.
-
Protons Adjacent to Functional Groups: Protons on the carbons attached to the BCN or other parts of the linker will have distinct chemical shifts that can be used for confirmation.
Comparing the integration of the PEG signal to the BCN signals can help confirm the ratio of these moieties in the molecule.
Troubleshooting Guides
Problem 1: Low Purity or Multiple Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Products | * Review the synthesis protocol. Ensure reaction times, temperatures, and stoichiometry are correct. * Use MS to identify the masses of the impurity peaks to understand their origin (e.g., starting material, single-armed product, hydrolyzed BCN). |
| Product Degradation | * The BCN group can be sensitive to acidic conditions. Avoid prolonged exposure to strong acids during workup or analysis. * Store the compound under recommended conditions (typically cold and dark) to prevent degradation. |
| Poor Chromatographic Resolution | * Optimize the HPLC gradient to better separate the product from impurities. * Try a different column chemistry (e.g., C18, Phenyl-Hexyl). * Adjust the mobile phase pH to alter the ionization state of the analyte and impurities. |
| Sample Overload | * Dilute the sample and reinject. If peak shape improves, the column was likely overloaded. |
Problem 2: Inaccurate Molecular Weight in Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Incorrect Adduct Assignment | * PEG compounds are notorious for forming adducts with sodium (M+Na)⁺ and potassium (M+K)⁺, which are 22 Da and 38 Da heavier than the protonated molecule (M+H)⁺, respectively. * Ensure your mobile phase is prepared with high-purity solvents and additives (e.g., formic acid) to favor protonation. |
| Instrument Calibration Issue | * Calibrate the mass spectrometer using a known standard in the mass range of your compound. |
| Product Modification | * The product may have been modified during synthesis or storage (e.g., oxidation, hydrolysis). * Check for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation). |
| Complex Spectrum | * The spectrum may be complex due to multiple charge states and PEG heterogeneity. Use deconvolution software to generate a zero-charge mass spectrum for easier interpretation. |
Problem 3: Ambiguous or Unclear NMR Spectrum
| Potential Cause | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | * Increase the number of scans to improve the signal. * Ensure the sample concentration is adequate. |
| Broad Water Peak (in D₂O) | * Use a solvent suppression technique to reduce the residual H₂O signal, which can obscure nearby proton signals. |
| Overlapping Signals | * Consider using a higher field strength NMR spectrometer (e.g., 600 MHz vs. 400 MHz) for better signal dispersion. * Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm proton-proton and proton-carbon correlations. |
| Presence of ¹³C Satellites | * For large polymers like PEG, ¹³C satellites (small peaks flanking the main ¹H signal due to coupling with ¹³C) can have significant integration and be mistaken for impurity peaks. Be aware of their expected positions (typically ± 70 Hz from the main peak). |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 280 nm, or ELSD/CAD.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
Protocol 2: ESI-MS for Molecular Weight Confirmation
-
Instrumentation: Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Analysis: Identify the m/z values for the main product peak. Look for the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺ and [M+K]⁺. Use deconvolution software if necessary.
Protocol 3: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Parameters:
-
Number of scans: 16-64 (adjust as needed for signal-to-noise).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of polymer protons).
-
-
Processing: Fourier transform the data, phase correct, and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Analysis: Integrate the characteristic peaks for the PEG and BCN moieties to check their relative ratios.
Visualizations
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 3. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to bis-PEG2-endo-BCN and Other BCN Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant for the successful synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). Bicyclononyne (BCN) linkers have emerged as a valuable tool for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, owing to their favorable balance of reactivity and stability. This guide provides an objective comparison of bis-PEG2-endo-BCN with other BCN-based linkers, supported by available experimental data and detailed methodologies to facilitate informed decision-making in bioconjugation strategies.
Introduction to BCN Linkers
BCN is a cyclooctyne derivative that readily reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications.[1] Key features of BCN linkers include their chemical stability, relative hydrophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO), and efficient reactivity in SPAAC.[1] BCN exists as two diastereomers, endo and exo, with the endo isomer being slightly more reactive and more commonly utilized in commercial reagents.[2] The incorporation of polyethylene glycol (PEG) chains enhances the hydrophilicity of BCN linkers, which can improve the solubility and stability of the resulting bioconjugates.[3]
This guide will focus on the comparative performance of this compound, a bifunctional linker containing two endo-BCN moieties separated by a two-unit PEG spacer, against other BCN variants, including mono-functional, exo-isomer, and different PEG-length linkers.
Performance Comparison of BCN Linkers
The choice of a BCN linker can significantly impact the efficiency of the conjugation reaction and the physicochemical properties of the final bioconjugate. The following sections and tables summarize the key performance parameters.
Reaction Kinetics
| Linker Variant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reactant and Conditions | Reference |
| endo-BCN | 0.29 | with benzyl azide in CD₃CN/D₂O (1:2) | |
| exo-BCN | 0.19 | with benzyl azide in CD₃CN/D₂O (1:2) | |
| PEGylated BCN derivative | 0.19 - 0.21 | with 2-azidoethanol in human blood plasma at 20°C |
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions of Different BCN Linkers.
The bifunctional nature of this compound allows for the crosslinking of two azide-containing molecules. The kinetics of the first and second conjugation steps may differ due to steric hindrance and the nature of the molecule being conjugated.
Stability
The stability of the linker is crucial for maintaining the integrity of the bioconjugate, particularly in biological environments. BCN linkers are generally more stable in the presence of thiols, such as glutathione, compared to DBCO. However, their stability can be compromised under acidic conditions or in the presence of reducing agents like TCEP. The stability of the bond formed with the biomolecule also depends on the conjugation chemistry used to attach the BCN linker itself (e.g., amide vs. carbamate).
| Linker Type | Condition | Stability (Half-life) | Reference |
| BCN | in presence of Glutathione (GSH) | ~6 hours | |
| DBCO | in presence of Glutathione (GSH) | ~71 minutes |
Table 2: Comparative Stability of BCN and DBCO Linkers in the Presence of Thiols.
PEGylation is known to extend the plasma half-life of biotherapeutics by providing a hydrophilic shield that reduces clearance and proteolytic degradation. Therefore, it is expected that PEGylated BCN linkers, including this compound, would contribute to a longer circulation time of the resulting bioconjugate.
Hydrophilicity
The hydrophobicity of a linker can influence the solubility and aggregation propensity of the final bioconjugate. BCN is inherently less hydrophobic than DBCO. The incorporation of PEG chains significantly increases the hydrophilicity of BCN linkers. Longer PEG chains generally lead to greater hydrophilicity. The bifunctional and PEGylated nature of this compound is designed to provide a favorable hydrophilicity profile, which is particularly advantageous when conjugating hydrophobic payloads in ADC development.
| Linker Feature | Effect on Hydrophilicity | Reference |
| BCN vs. DBCO | BCN is less hydrophobic | |
| PEGylation | Increases hydrophilicity | |
| Longer PEG chains | Generally leads to higher hydrophilicity |
Table 3: Factors Influencing the Hydrophilicity of BCN Linkers.
Experimental Protocols
To aid researchers in their evaluation of different BCN linkers, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of the reaction between a BCN linker and an azide-containing molecule to determine the reaction kinetics.
Materials:
-
BCN linker (e.g., this compound, mono-PEG-endo-BCN)
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the BCN linker, the azide, and the internal standard in the deuterated solvent.
-
In an NMR tube, combine known concentrations of the azide and the internal standard.
-
Acquire a baseline ¹H NMR spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding a known concentration of the BCN linker to the NMR tube and start a timer immediately.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals corresponding to a disappearing reactant proton and an appearing product proton.
-
Normalize the integrals against the internal standard to determine the concentration of reactants and products at each time point.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
This protocol evaluates the stability of a bioconjugate by measuring the drug-to-antibody ratio (DAR) over time in plasma.
Materials:
-
BCN-linked bioconjugate (e.g., ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Affinity Capture: Isolate the ADC from the plasma aliquot using affinity capture beads.
-
Elution and Reduction: Elute the ADC from the beads and treat it with a reducing agent to separate the antibody's light and heavy chains.
-
LC-MS Analysis: Analyze the reduced sample using an LC-MS system to detect and quantify the different drug-loaded and unloaded antibody chains.
-
DAR Calculation: Determine the relative abundance of each species and calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.
Protocol 3: Assessment of Hydrophilicity by Reversed-Phase HPLC
This protocol provides a relative measure of the hydrophobicity of different BCN linkers or BCN-conjugated molecules based on their retention time on a reversed-phase HPLC column.
Materials:
-
BCN linkers or BCN-conjugated small molecules
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with a modifier like TFA)
-
HPLC system with UV detector
Procedure:
-
Method Development: Develop a gradient reversed-phase HPLC method that provides good separation of the compounds of interest.
-
Sample Analysis: Inject a solution of each BCN linker or conjugate onto the HPLC system and record the chromatogram.
-
Data Analysis: Determine the retention time (RT) for each compound. A longer retention time indicates greater hydrophobicity.
-
Correlation with logP: For a more quantitative assessment, a calibration curve can be created using reference compounds with known logP values. The retention times of the BCN linkers can then be used to estimate their logP values.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
Caption: Experimental workflow for comparing BCN linkers.
Conclusion
The choice between this compound and other BCN linkers is contingent on the specific requirements of the bioconjugation application.
-
This compound is advantageous for applications requiring the crosslinking of two molecules or for creating constructs with a higher drug-to-antibody ratio while maintaining a favorable hydrophilicity profile due to its PEG spacer. The endo configuration suggests a slightly higher reactivity compared to its exo counterpart.
-
Mono-functional BCN linkers are suitable for standard conjugations where a single payload is attached to a biomolecule.
-
BCN linkers with varying PEG lengths allow for the fine-tuning of the hydrophilicity and pharmacokinetic properties of the bioconjugate. Longer PEG chains can enhance solubility and plasma half-life but may also introduce steric hindrance.
-
Exo-BCN linkers offer a slightly less reactive alternative to endo-BCN, which could be beneficial in scenarios where slower, more controlled conjugation is desired.
Ultimately, the optimal BCN linker must be selected based on a comprehensive evaluation of its reactivity, stability, and impact on the physicochemical properties of the final bioconjugate. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling the rational design of effective and stable bioconjugates for therapeutic and research applications.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of bis-PEG2-endo-BCN and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and therapeutic index of a biomolecule conjugate. Among the plethora of options for copper-free click chemistry, bis-PEG2-endo-BCN and dibenzocyclooctyne (DBCO) linkers have emerged as prominent choices for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This guide provides an objective, data-driven comparison of these two linkers to aid in the selection of the optimal tool for your specific research and development needs.
Executive Summary
Both this compound and DBCO linkers are highly effective in mediating copper-free click reactions with azides. The primary distinction lies in their reaction kinetics and stability profiles. DBCO generally exhibits faster reaction kinetics with a wide range of azides.[1][2] Conversely, the bicyclo[6.1.0]nonyne (BCN) moiety in this compound offers superior stability in the presence of reducing agents and thiols, a crucial advantage when working with antibodies and other sensitive biomolecules.[3] The choice between the two is therefore application-dependent, balancing the need for rapid conjugation with the requirement for stability under specific experimental conditions.
Chemical Structures and Reaction Pathway
The core of both linkers is a strained alkyne that readily reacts with an azide-modified molecule to form a stable triazole linkage. The this compound linker features a bicyclononyne (BCN) core functionalized with two polyethylene glycol (PEG) units, which enhances its hydrophilicity. DBCO linkers, on the other hand, are based on a dibenzocyclooctyne scaffold.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for comparing this compound and DBCO linkers.
Table 1: Reaction Kinetics
The second-order rate constants (k₂) are a measure of the intrinsic reactivity of the cyclooctyne with an azide. Higher values indicate a faster reaction.
| Cyclooctyne | Azide Substrate | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] | Reference |
| endo-BCN | Benzyl azide | 0.29 | |
| DBCO | Benzyl azide | 0.24 | [4] |
| BCN | Phenyl azide | 0.2 | [4] |
| DBCO | Phenyl azide | 0.033 | |
| BCN | Primary/Secondary Azides | Generally lower than DBCO | |
| DBCO | Primary/Secondary Azides | Generally higher than BCN | |
| BCN | Tertiary Azide | Maintains reactivity | |
| DBCO | Tertiary Azide | Reactivity drops dramatically |
Note: The reactivity of cyclooctynes is highly dependent on the specific azide reaction partner and the solvent system used.
Table 2: Stability
The stability of the linker is crucial for its performance in biological systems.
| Linker | Condition | Half-life | Reference |
| BCN | 100 µM Glutathione (GSH) | ~6 hours | |
| DBCO | 100 µM Glutathione (GSH) | 71 minutes | |
| BCN | Tris(2-carboxyethyl)phosphine (TCEP) | More stable than DBCO | |
| DBCO | Tris(2-carboxyethyl)phosphine (TCEP) | Unstable | |
| BCN | Intracellular environment (RAW264.7 cells) | Lower stability than DBCO | |
| DBCO | Intracellular environment (RAW264.7 cells) | Higher stability than BCN |
Key Performance Characteristics
Reaction Kinetics
For most applications involving primary and secondary azides, DBCO linkers offer faster reaction kinetics. This can be advantageous when rapid conjugation is required, especially at low concentrations of reactants. However, the structure of the azide plays a significant role. With aromatic azides like phenyl azide, BCN has been shown to be significantly faster than DBCO. Furthermore, for sterically hindered tertiary azides, DBCO's reactivity is severely diminished, whereas BCN maintains a more consistent reaction rate.
Stability
A key advantage of the BCN moiety is its enhanced stability in the presence of thiols and reducing agents. BCN linkers are considerably more stable than DBCO linkers in the presence of glutathione (GSH), a common intracellular antioxidant. This makes this compound a more suitable choice for applications that require a reducing environment, such as the conjugation to antibodies where disulfide bonds may be reduced. Conversely, some studies have indicated that DBCO may exhibit greater stability in certain intracellular environments.
Hydrophilicity
The inclusion of two PEG units in the this compound linker significantly enhances its hydrophilicity. This is particularly beneficial in the context of antibody-drug conjugates (ADCs), where aggregation of the final conjugate can be a major issue. While DBCO linkers can also be PEGylated to improve their water solubility, the inherent design of this compound provides a readily available hydrophilic option.
Experimental Protocols
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a general workflow for the synthesis of an ADC using either a BCN or DBCO linker.
References
The Strategic Advantage of PEG Spacers in Bioconjugation: A Comparative Guide
In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the development of highly targeted and effective drugs such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted nanoparticles. The success of these complex biomolecules hinges on the critical role of chemical linkers that connect the different functional components. Among the various linker technologies, the use of polyethylene glycol (PEG) spacers has become a gold standard, prized for its ability to impart favorable physicochemical and pharmacological properties to the resulting bioconjugate.
This guide provides an objective comparison of bioconjugates utilizing PEG spacers against their non-PEGylated counterparts and other alternative linker technologies. We will delve into the quantitative advantages conferred by PEGylation, supported by experimental data, and provide detailed protocols for key analytical techniques used to characterize these molecules.
Core Advantages of PEG Spacer Integration
The incorporation of a PEG spacer into a bioconjugate offers a multitude of benefits that address key challenges in drug development, including poor solubility, rapid clearance, and immunogenicity.[1][2][3] These advantages stem from the unique physicochemical properties of the PEG polymer: its hydrophilicity, flexibility, and biocompatibility.[1][2]
Enhanced Solubility and Stability
A primary challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads. This can lead to aggregation, compromising manufacturing, reducing stability, and accelerating clearance from circulation. The hydrophilic nature of PEG spacers effectively shields these hydrophobic drugs, improving the overall solubility and stability of the conjugate. This is especially crucial for achieving higher drug-to-antibody ratios (DARs) without inducing aggregation.
Table 1: Impact of PEGylation on the Solubility of Paclitaxel
| Formulation | Solubility Enhancement | Reference |
| Paclitaxel in conventional liposomes | - | |
| PEGylated liposomal Paclitaxel | Improved solubility and stability |
Improved Pharmacokinetics
One of the most significant advantages of using a PEG spacer is the profound improvement in the pharmacokinetic (PK) profile of the bioconjugate. The large hydrodynamic radius of the PEG chain reduces renal clearance, leading to a longer circulation half-life and sustained drug exposure.
Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Bioconjugates
| Bioconjugate | Parameter | Without PEG Spacer | With PEG Spacer | Fold Change | Reference |
| Interferon-α2b | Elimination Half-life | ~4 hours | ~40 hours | ~10x increase | |
| Apparent Clearance | High | 10x lower | ~10x decrease | ||
| Liposomal Paclitaxel | Biological Half-life | 5.05 (±1.52) h | 17.8 (±2.35) h | ~3.5x increase | |
| Proticles (Nanoparticles) | Blood Concentration (1h post-injection) | 0.06 (± 0.01) % ID/g | 0.23 (± 0.01) % ID/g | ~3.8x increase |
Reduced Immunogenicity
PEGylation can effectively mask immunogenic epitopes on proteins and other biomolecules, reducing the likelihood of an adverse immune response. This "stealth" effect helps to prevent the formation of anti-drug antibodies (ADAs), which can lead to rapid clearance and reduced efficacy of the therapeutic.
Enhanced Tumor Targeting: The EPR Effect
For cancer therapeutics, the increased hydrodynamic size of PEGylated nanoparticles and bioconjugates facilitates passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, allowing these larger molecules to extravasate and accumulate in the tumor microenvironment, where they are retained due to poor lymphatic drainage.
Comparison with Alternative Spacers
While PEG remains the gold standard, concerns about potential immunogenicity against PEG itself and its non-biodegradability have driven the development of alternative spacer technologies.
Polysarcosine (pSar)
Polysarcosine (pSar) is a promising alternative to PEG, demonstrating comparable or even superior properties in some studies. It is a biodegradable polypeptoid with high water solubility and low immunogenicity.
Table 3: Performance Comparison of pSar- vs. PEG-Conjugated Interferon
| Parameter | PEG-Interferon | pSar-Interferon | Observation | Reference |
| In Vitro Activity | Standard | Retained more activity | pSar conjugate showed higher potency | |
| Tumor Accumulation | Standard | Higher accumulation | pSar conjugate demonstrated better tumor targeting | |
| In Vivo Tumor Growth Inhibition | Effective | Significantly more potent | pSar conjugate showed superior efficacy | |
| Immunogenicity (Anti-Interferon Antibodies) | Standard | Considerably less | pSar conjugate was less immunogenic |
Other Alternatives
Other emerging alternatives to PEG include:
-
Polypeptides: Offer biodegradability and tunable properties.
-
Polysaccharides (e.g., Dextran): Highly hydrophilic and biocompatible.
Experimental Protocols
Accurate characterization of bioconjugates is essential for their development and quality control. Below are detailed protocols for key analytical methods.
Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is a powerful tool for determining the drug-to-antibody ratio (DAR) and assessing the impact of PEGylation on the hydrophobicity of ADCs.
-
Objective: To separate ADC species with different drug loads and calculate the average DAR.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species to calculate the weighted average DAR.
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of high molecular weight species (aggregates) in a bioconjugate sample.
-
Objective: To determine the level of aggregation in a bioconjugate sample.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the bioconjugate sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregate species to determine the percentage of aggregation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the potency of ADCs.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of an ADC.
-
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Plot the cell viability against the ADC concentration to determine the IC50 value.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Structure of a PEGylated Antibody-Drug Conjugate (ADC).
Caption: General workflow for the synthesis and purification of an ADC.
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Conclusion
The strategic incorporation of PEG spacers in bioconjugation offers a powerful and versatile approach to significantly enhance the therapeutic potential of biomolecules. By improving solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the successful development of numerous life-saving drugs. While alternative spacer technologies are emerging with their own unique advantages, PEG continues to be a dominant and reliable choice in the field. The selection of the optimal spacer technology ultimately depends on the specific characteristics of the bioconjugate and the desired therapeutic outcome, underscoring the importance of a thorough understanding of the comparative advantages and the availability of robust analytical methods for characterization.
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component underpinning the efficacy and safety of an ADC is the linker, which connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and ultimately, its clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Differentiating the Mechanisms: How Linkers Dictate Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[1] Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes, acidity, or reducing agents.[2][3] This allows for the release of the payload in its original, highly potent form.[4] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody component of the ADC within the lysosome of the target cell.[5] This results in the payload being released with an attached amino acid residue from the antibody.
Quantitative Performance Data: A Head-to-Head Comparison
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 (M) | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (valine-citrulline) | MMAE | N87 (gastric cancer) | HER2 | ~1 x 10⁻¹⁰ | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (SMCC) | DM1 | N87 (gastric cancer) | HER2 | ~5 x 10⁻¹⁰ | |
| Anti-CD22-vc-MMAE | Cleavable (valine-citrulline) | MMAE | BJAB (B-cell lymphoma) | CD22 | ~2 x 10⁻¹¹ | |
| Anti-CD22-Cys-Linker-MMAE | Non-cleavable | MMAE | BJAB (B-cell lymphoma) | CD22 | ~1 x 10⁻¹⁰ |
Note: Direct comparison of IC50 values can be influenced by the specific payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: In Vivo Efficacy in Xenograft Models
In vivo studies in animal models provide crucial insights into the anti-tumor activity of ADCs.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Hertuzumab-vc-MMAE | Cleavable | MMAE | N87 Xenograft | 3 mg/kg | 92.0% | |
| T-DM1 | Non-cleavable | DM1 | N87 Xenograft | 10 mg/kg | Not specified, but less effective than H-MMAE in a resistant model | |
| Anti-CD22-vc-PBD | Cleavable | PBD | NHL Xenograft | Multiple doses | Significant tumor suppression | |
| Anti-CD22-disulfide-PBD | Cleavable | PBD | NHL Xenograft | Multiple doses | Similar activity to vc-PBD ADC |
Table 3: Plasma Stability
Linker stability in plasma is a critical determinant of an ADC's safety profile. Higher stability leads to less premature payload release and reduced off-target toxicity.
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |
| Cleavable (Peptide) | Valine-Citrulline | Not specified | Human | Half-life (t1/2) | > 7 days | |
| Cleavable (Hydrazone) | Phenylketone-derived | Not specified | Human and Mouse | Half-life (t1/2) | ~2 days | |
| Non-cleavable | SMCC | T-DM1 | Human | Not specified | Generally considered highly stable | |
| Non-cleavable | Thioether | Not specified | Not specified | Not specified | Extremely stable in vivo |
Note: Stability can vary depending on the specific linker chemistry, conjugation site, and the animal species used for testing.
Experimental Protocols: A Guide to Key Comparative Assays
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the potency (IC50) of ADCs with cleavable and non-cleavable linkers on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed both antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as the unconjugated antibody and free payload as controls. Add the different concentrations to the cells.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantification of Intact ADC (ELISA):
-
Use two separate ELISAs: one to measure the total antibody concentration and another to measure the concentration of the antibody-conjugated drug.
-
The difference between these values indicates the extent of drug deconjugation.
-
-
Quantification of Released Payload (LC-MS):
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly quantify the amount of intact ADC and free payload over time.
-
-
Data Analysis: Plot the percentage of intact ADC or the average drug-to-antibody ratio (DAR) remaining over time to determine the linker's stability.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the released payload from a cleavable linker ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the cleavable and non-cleavable ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or by flow cytometry to specifically quantify the viability of the antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture treated with the cleavable ADC compared to the monoculture indicates a bystander effect.
Visualizing Key Processes in ADC Development and Action
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Signaling Pathways: The Aftermath of Payload Release
The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoid DM1, are potent microtubule inhibitors. Upon release inside the cancer cell, they disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Conclusion: Selecting the Optimal Linker Strategy
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on several factors, including the nature of the target antigen, the tumor microenvironment, and the properties of the payload.
Cleavable linkers offer the advantage of releasing the unmodified, highly potent payload, which can lead to a "bystander effect" – the killing of adjacent antigen-negative tumor cells. This is particularly beneficial for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.
Non-cleavable linkers provide greater plasma stability, which can translate to a wider therapeutic window and reduced systemic toxicity. The released payload, an amino acid-linker-drug adduct, is typically less membrane-permeable, which largely mitigates the bystander effect. This makes them well-suited for targeting hematological malignancies or solid tumors with homogenous and high antigen expression.
Ultimately, a thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is crucial for selecting the optimal linker strategy to maximize therapeutic efficacy while minimizing toxicity for a given ADC candidate.
References
Characterization of bis-PEG2-endo-BCN Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bis-PEG2-endo-BCN, a key reagent in copper-free click chemistry, with other common bioorthogonal ligation reagents. It includes an in-depth analysis of its purity, performance characteristics, and detailed experimental protocols for its characterization. This information is intended to assist researchers in making informed decisions for their specific applications in bioconjugation, drug delivery, and diagnostics.
Introduction to this compound
This compound is a homobifunctional linker molecule that plays a crucial role in the field of bioorthogonal chemistry. It features two endo-bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This allows for the efficient and specific covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst. The two BCN groups are connected by a hydrophilic polyethylene glycol (PEG) spacer (two ethylene glycol units), which enhances the water solubility of the molecule and the resulting conjugates.
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), where it serves as a linker to attach a cytotoxic payload to an antibody. Its bifunctional nature also makes it suitable for crosslinking applications and the development of complex bioconjugates.
Purity Characterization of this compound
Ensuring the high purity of this compound is critical for reproducible and reliable results in bioconjugation experiments. The primary methods for assessing its purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A key potential impurity to consider is the presence of the exo-BCN diastereomer.
Potential Impurities
The synthesis of the BCN moiety typically yields a mixture of endo and exo diastereomers, often in a ratio of approximately 3:5. While both isomers are reactive in SPAAC, the presence of the exo isomer in a product specified as endo-BCN constitutes a significant impurity. Other potential impurities can arise from the synthesis of the PEG spacer and the final bifunctional molecule, including incompletely reacted starting materials or side products from the coupling reactions.
Performance Comparison with Alternative Reagents
The selection of a bioorthogonal reagent depends on several factors, including reaction kinetics, stability, solubility, and the specific requirements of the biological system. The following table provides a quantitative comparison of endo-BCN with its exo-diastereomer and other commonly used SPAAC reagents.
| Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Stability | Key Characteristics |
| endo-BCN | 0.29 | More stable than DBCO in the presence of TCEP; can be unstable with GSH. | Good reactivity, lower lipophilicity than DBCO. |
| exo-BCN | 0.19 | Similar to endo-BCN. | Similar reactivity to endo-BCN. |
| DBCO | ~1.0 | Unstable in the presence of TCEP; reacts with GSH.[1] | High reactivity, but can be less stable under reducing conditions.[1] |
| DIFO | 0.076 | Generally stable. | Increased reactivity due to fluorine substitution.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Purity and Identity Analysis by HPLC-MS
This method is designed to separate this compound from potential impurities and confirm its molecular weight.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (ESI-TOF or Orbitrap)
Materials:
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: this compound dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Maintain 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 2 minutes.
-
Set the flow rate to 0.3 mL/min.
-
Monitor the UV absorbance at 220 nm.
-
Couple the HPLC eluent to the mass spectrometer.
-
Set the mass spectrometer to positive ion mode and scan a mass range of m/z 100-1000.
-
Analyze the data to identify the peak corresponding to this compound and any impurities. The expected [M+H]⁺ ion for C₂₈H₄₀N₂O₆ is approximately 501.30 m/z.
Structural Verification by ¹H NMR
This protocol is used to confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
Sample: 5-10 mg of this compound
Procedure:
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the this compound structure. The spectrum should be consistent with the expected chemical shifts and coupling patterns for the BCN and PEG moieties.
Kinetic Analysis of SPAAC Reaction by Quantitative ¹H NMR
This method determines the second-order rate constant of the reaction between this compound and an azide-containing molecule.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with temperature control
Materials:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
This compound
-
Azide-containing molecule (e.g., benzyl azide)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
Prepare a stock solution of this compound in the deuterated solvent containing the internal standard.
-
Prepare a stock solution of the azide in the deuterated solvent.
-
In an NMR tube, mix the this compound solution with the azide solution at a known concentration ratio (typically with the azide in excess).
-
Immediately place the NMR tube in the spectrometer, which is pre-equilibrated to a constant temperature (e.g., 25 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
For each spectrum, determine the concentration of the reactants by integrating their characteristic peaks relative to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess.
Visualizations
The following diagrams illustrate key concepts and workflows related to the characterization of this compound.
References
Mass Spectrometry: The Gold Standard for Validating bis-PEG2-endo-BCN Conjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the precise and reliable validation of linker conjugation to biomolecules is paramount. For antibody-drug conjugates (ADCs) and other targeted therapeutics utilizing advanced linkers like bis-PEG2-endo-BCN, mass spectrometry (MS) has emerged as the definitive analytical technique. This guide provides an objective comparison of mass spectrometry with alternative methods for validating this compound conjugation, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate validation strategy.
The this compound linker is a chemical tool used in bioconjugation, often for creating ADCs.[1][2][3][4][5] It features a bicyclo[6.1.0]nonyne (BCN) group, which allows for a copper-free click chemistry reaction with azide-tagged molecules, and a polyethylene glycol (PEG) spacer to enhance solubility. Validating the successful conjugation of this linker to a biomolecule, such as an antibody, is a critical quality control step to ensure the efficacy and safety of the final product.
Performance Comparison of Validation Techniques
Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, offers unparalleled detail in the characterization of bioconjugates. It provides direct evidence of conjugation by measuring the precise mass of the resulting molecule. Alternative methods, while useful for providing indirect evidence of conjugation, often lack the specificity and quantitative power of mass spectrometry.
| Feature | Mass Spectrometry (LC-MS, MALDI-TOF) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Information | Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites. | Determination of DAR, assessment of drug load distribution. | Detection of aggregation and major conjugation species. | Visual indication of a mass increase, assessment of purity. | Confirmation of binding activity of both components. |
| Resolution | High to very high. | Medium to high. | Low to medium. | Low. | Not applicable for direct conjugation analysis. |
| Quantitative Capability | Excellent for determining DAR and relative abundance of different species. | Good for relative quantitation of species with different hydrophobicities. | Limited to estimation of relative peak areas. | Semi-quantitative at best. | Quantitative for binding affinity, not conjugation ratio. |
| Throughput | Low to medium. | Medium. | High. | High. | High. |
| Expertise Required | High. | Medium. | Low. | Low. | Medium. |
| Cost | High. | Medium. | Low. | Low. | Medium. |
Experimental Protocols
Mass Spectrometry (LC-MS) Protocol for this compound Conjugate Analysis
This protocol outlines a general procedure for the analysis of a this compound conjugated antibody using a high-resolution mass spectrometer like a Q-TOF or Orbitrap.
-
Sample Preparation:
-
Desalt the antibody-linker conjugate using a suitable method, such as a desalting column, to remove non-volatile salts.
-
The sample should be diluted in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for large proteins (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a typical starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Temperature: 40-60 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Acquisition Mode: Positive ion mode.
-
Mass Range: A wide mass range should be scanned (e.g., m/z 1000-4000) to detect the multiply charged ions of the intact conjugate.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the molecular weight of the conjugate can be determined.
-
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic this compound linker will increase the hydrophobicity of the antibody, allowing for separation of conjugated, partially conjugated, and unconjugated species.
-
Sample Preparation: The sample should be in a high salt buffer to promote hydrophobic interactions with the column.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A decreasing salt gradient is used to elute the proteins, with more hydrophobic species eluting later.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between the validation methods, the following diagrams are provided.
Caption: Workflow for this compound conjugate validation by LC-MS.
References
A Comparative Guide to Functional Assays for bis-PEG2-endo-BCN Labeled Proteins
For researchers and professionals in drug development and life sciences, the precise and stable labeling of proteins is paramount. The method of conjugation can significantly impact the protein's structure and function. This guide provides a comparative analysis of protein labeling using bis-PEG2-endo-BCN, a homobifunctional linker utilizing copper-free click chemistry, against traditional labeling methods. We present supporting experimental data, detailed protocols for key functional assays, and visualizations to clarify complex workflows and pathways.
Introduction to Protein Labeling with this compound
The this compound linker is a state-of-the-art reagent for protein modification. It features two bicyclononyne (BCN) groups, which react with azide-modified proteins via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. The polyethylene glycol (PEG) spacers enhance the linker's solubility and provide spatial separation between the conjugated molecules.[1][2] This site-specific and stable conjugation method is often considered less disruptive to protein function compared to other techniques.[3]
Comparison of Labeling Chemistries
The choice of labeling chemistry is critical as it can influence the homogeneity, stability, and functionality of the final protein conjugate. Bioorthogonal methods like SPAAC are generally favored for their specificity and mild reaction conditions, which help preserve the protein's native structure and function.[3]
| Feature | This compound (SPAAC) | Maleimide-based (e.g., SMCC) | NHS Ester-based |
| Target Residue | Azide-modified amino acid (via unnatural amino acid incorporation) | Cysteine (thiol group) | Lysine (primary amine) |
| Specificity | High (Site-specific) | Moderate to High | Low (targets multiple lysines) |
| Reaction Conditions | Physiological (pH 7.4, 37°C) | pH 6.5-7.5 | pH 7.2-8.5 |
| Potential Issues | Potential for side reactions with thiols | Reversibility (deconjugation) in vivo | Heterogeneous products, potential loss of function |
| Impact on Function | Generally minimal disruption | Can impact function if cysteines are in active/binding sites | High risk of impacting function due to random labeling |
Functional Assays: Ensuring Protein Integrity Post-Labeling
To verify that a labeled protein retains its biological activity, a panel of functional assays is essential. The choice of assay depends on the protein's class and mechanism of action. Here, we focus on assays relevant to therapeutic antibodies, a common application for advanced conjugation technologies.
Case Study: Trastuzumab (Anti-HER2 Antibody)
Trastuzumab is a monoclonal antibody that targets the HER2 receptor on cancer cells. Its function relies on its high binding affinity to HER2 and its ability to elicit an immune response and, in the case of antibody-drug conjugates (ADCs), deliver a cytotoxic payload.
Quantitative Comparison of Trastuzumab Binding Affinity
Surface Plasmon Resonance (SPR) is a gold-standard technique for measuring the binding kinetics and affinity of molecular interactions in real-time. The dissociation constant (KD) is a key parameter, with a lower KD indicating a higher binding affinity.
| Trastuzumab Formulation | Linker/Labeling Chemistry | Target | KD (nM) | Reference |
| Unmodified Trastuzumab | N/A | HER2 | ~1.8 - 5.0 | |
| Trastuzumab Emtansine (T-DM1) | SMCC (Maleimide-based) | HER2 | ~2.7 | |
| BCN-labeled Trastuzumab | BCN (SPAAC) | HER2 | Data not found in direct comparison, but studies suggest function is retained. | N/A |
| NHS-labeled Trastuzumab | NHS Ester | HER2 | Data not found in direct comparison, but heterogeneity can impact affinity. | N/A |
The data suggests that maleimide-based conjugation (T-DM1) has a minimal impact on the binding affinity of Trastuzumab to its target HER2. While direct comparative KD values for BCN-labeled Trastuzumab were not identified, the literature consistently supports that the site-specific and bioorthogonal nature of this conjugation method preserves protein function.
Cytotoxicity Assays for Antibody-Drug Conjugates (ADCs)
For ADCs, the ultimate functional readout is their ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| ADC | Linker Type | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-MMAE | Valine-citrulline (cleavable, maleimide-based) | HER2-positive cell lines | Varies by cell line | |
| Trastuzumab-Amanitin | Silyl ether (acid-cleavable) | Antigen-positive cell lines | Equivalent to or better than Kadcyla® | |
| BCN-linked Trastuzumab-MMAE | BCN (SPAAC) | N/A | Expected to be potent, direct comparative data needed. | N/A |
IC50 values are highly dependent on the payload, linker cleavability, and the specific cancer cell line being tested.
Experimental Protocols & Workflows
Detailed and reproducible protocols are the foundation of reliable comparative data.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of a labeled antibody to its target antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Ligand: Recombinant HER2 extracellular domain
-
Analyte: Unlabeled and labeled Trastuzumab preparations
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the HER2 protein (diluted in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject ethanolamine-HCl to block any remaining active esters.
-
Binding Analysis:
-
Inject a series of concentrations of the Trastuzumab analyte (unlabeled and labeled) over the HER2-immobilized surface at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration: Inject the regeneration solution to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Workflow Diagram:
Protocol 2: Cell Viability (Cytotoxicity) Assay
Objective: To determine the IC50 of an ADC against a target-expressing cancer cell line.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
Parental cell line (HER2-negative, as a control)
-
Complete cell culture medium
-
96-well plates
-
ADC preparations (serial dilutions)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the HER2-positive and negative cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Replace the medium with fresh medium containing serial dilutions of the ADC. Include untreated and non-targeting ADC controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the untreated control cells (100% viability). Plot the cell viability against the ADC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram:
Signaling Pathway Perturbation
Trastuzumab functions in part by blocking HER2 signaling pathways that lead to cell proliferation. A functional labeled antibody should still effectively inhibit this pathway.
Conclusion
The selection of a protein labeling strategy has profound implications for the preservation of biological function. Bioorthogonal methods utilizing linkers like This compound offer a superior approach by enabling site-specific conjugation under mild conditions, thereby minimizing the risk of functional impairment. While direct quantitative comparisons across all labeling methods for a single protein are not always available in the literature, the evidence strongly suggests that the resulting homogeneous conjugates are more likely to retain their native binding affinity and biological activity. For any labeled protein, especially those intended for therapeutic or diagnostic use, rigorous functional validation through assays such as SPR and cell-based cytotoxicity is not just recommended, but essential.
References
- 1. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Copper-Free Click Chemistry: A Comparative Analysis
In the realm of bioconjugation, the ability to selectively and efficiently label biomolecules in their native environments is paramount. Copper-free click chemistry has emerged as a revolutionary tool for researchers, scientists, and drug development professionals, offering a bioorthogonal approach to molecular labeling without the cytotoxicity associated with traditional copper-catalyzed reactions.[1][2][3] This guide provides a comprehensive comparative analysis of common copper-free click chemistry reagents, supported by experimental data, to facilitate informed reagent selection for your specific research needs.
The two predominant copper-free click chemistry reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). Both pathways offer unique advantages in terms of reaction kinetics, stability, and biocompatibility.
At a Glance: Key Copper-Free Click Chemistry Reactions
| Reaction | Reactants | Key Features |
| SPAAC | Strained Alkyne + Azide | Catalyst-free reaction driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[4] |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | Exceptionally fast and catalyst-free. The kinetics are tunable by modifying the electronic properties of the tetrazine and dienophile.[4] |
Comparative Analysis of Reagents
The choice of reagent is critical and often involves a trade-off between reactivity and stability. Highly reactive reagents may be less stable, while more stable variants might exhibit slower reaction kinetics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
SPAAC utilizes strained cyclooctynes that readily react with azides to form a stable triazole linkage. The driving force for this reaction is the release of ring strain from the cyclooctyne.
Quantitative Comparison of Common SPAAC Reagents:
| Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | Widely used, good balance of reactivity and stability. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | More stable than DBCO, but with slower kinetics. |
| DIFO (Difluorinated Cyclooctyne) | ~0.1 - 1.0 | Increased reactivity due to electron-withdrawing fluorine groups. |
| BARAC (Biarylazacyclooctynone) | > 1.0 | Highly reactive, suitable for rapid labeling. |
Stability of SPAAC Reagents:
| Reagent | Stability in Presence of Glutathione (GSH) | Stability in Presence of TCEP |
| DBCO | Reacts with GSH, with a half-life of approximately 71 minutes. | Shows instability over a 24-hour period. |
| BCN | Significantly more stable than DBCO. | Shows some instability. |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reagents
The IEDDA reaction, also known as the tetrazine ligation, is renowned for its exceptionally fast reaction rates. It involves the reaction of an electron-poor tetrazine with a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO).
Quantitative Comparison of Common IEDDA Reagents:
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Tetrazines | Key Characteristics |
| TCO (Trans-cyclooctene) | 1 - 10⁶ | Extremely fast kinetics, ideal for rapid labeling at low concentrations. |
| Norbornenes | 0.1 - 10 | Stable and accessible, but with slower kinetics compared to TCOs. |
Reaction Mechanisms and Experimental Workflow
To provide a clearer understanding of these powerful techniques, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms for SPAAC and IEDDA.
A typical bioorthogonal labeling experiment involves the introduction of a bioorthogonal handle (e.g., an azide) into a biomolecule, followed by reaction with a complementary probe.
Caption: A typical experimental workflow for live-cell labeling.
Choosing the Right Reagent: A Decision Guide
The selection of the optimal copper-free click chemistry reagent depends on the specific experimental requirements.
Caption: A guide to selecting the appropriate reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for SPAAC and IEDDA reactions in a cell labeling context.
General Protocol for SPAAC Labeling of Live Cells
-
Metabolic Labeling: Culture cells in media supplemented with an azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling) for 24-72 hours to allow for incorporation.
-
Probe Preparation: Prepare a stock solution of the strained alkyne probe (e.g., DBCO-fluorophore) in a biocompatible solvent such as DMSO.
-
Labeling Reaction:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with the strained alkyne probe in cell culture media at a final concentration of 10-100 µM for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove any unreacted probe.
-
Analysis: Proceed with downstream analysis, such as fluorescence microscopy or flow cytometry.
General Protocol for IEDDA Labeling of Live Cells
-
Metabolic Labeling: Introduce the dienophile (e.g., a TCO-modified molecule) into the cells or on the cell surface.
-
Probe Preparation: Prepare a stock solution of the tetrazine-functionalized probe (e.g., tetrazine-fluorophore) in a biocompatible solvent.
-
Labeling Reaction:
-
Wash the cells twice with PBS.
-
Incubate the cells with the tetrazine probe at a final concentration of 1-50 µM for 5-30 minutes at 37°C. The reaction is often very rapid.
-
-
Washing: Wash the cells three times with PBS.
-
Analysis: Proceed with imaging or other analytical methods.
Note: These protocols are starting points and may require optimization for specific cell types and applications.
Conclusion
Copper-free click chemistry has revolutionized the field of bioconjugation by providing researchers with a powerful and biocompatible toolkit for labeling and tracking biomolecules in living systems. The choice between SPAAC and IEDDA, and the specific reagents within each class, will depend on the unique demands of the experiment. For applications requiring unparalleled speed, IEDDA is the reaction of choice. For a balance of reactivity and stability, SPAAC reagents like DBCO offer a robust solution. By understanding the comparative performance of these reagents, researchers can make informed decisions to advance their scientific discoveries.
References
Assessing the Bioorthogonality of bis-PEG2-endo-BCN Reactions: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the choice of a bioorthogonal reaction is critical for the success of applications ranging from drug delivery and molecular imaging to proteomics and glycobiology. Among the various "click chemistry" tools available, the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing bicyclo[6.1.0]nonyne (BCN) derivatives has gained significant traction. This guide provides an in-depth, objective comparison of the bioorthogonality of bis-PEG2-endo-BCN, a bifunctional linker, with other common bioorthogonal reaction pairs. The assessment is based on key performance indicators including reaction kinetics, stability, and cytotoxicity, supported by experimental data and detailed protocols.
Performance Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is a multifactorial assessment. For the purpose of this guide, we will compare the SPAAC reaction of BCN with an azide to two other widely used bioorthogonal reactions: the SPAAC reaction involving dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).
Data Presentation: Key Performance Metrics
The following table summarizes the quantitative data for these bioorthogonal reactions, providing a clear comparison of their performance characteristics.
| Feature | BCN + Azide | DBCO + Azide | TCO + Tetrazine |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | 0.11 - 0.15[1][2] | ~0.1 - 1.0[3][4] | ~1 - 10⁶[5] |
| Stability in Biological Media | Generally high, with some susceptibility to acidic conditions. | Generally high, but can be less stable in the presence of thiols compared to BCN. | Tetrazines can exhibit variable stability depending on their substituents. |
| Cytotoxicity | Reactants are generally considered non-toxic at typical concentrations used for cell labeling. | Reactants are generally considered non-toxic, though the hydrophobicity of DBCO can sometimes lead to non-specific interactions. | Reactants are generally well-tolerated by cells, but cytotoxicity can be dependent on the specific tetrazine and TCO derivatives used. |
| Key Advantages | Good balance of reactivity and stability, smaller size compared to DBCO. | Faster kinetics than BCN for most azides. | Exceptionally fast reaction kinetics, allowing for rapid labeling at low concentrations. |
| Key Disadvantages | Slower kinetics compared to DBCO and TCO-tetrazine reactions. | Bulkier and more hydrophobic than BCN, which can affect solubility and non-specific binding. | The stability of some tetrazine derivatives can be a concern under physiological conditions. |
Note: The rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
To ensure reproducibility and facilitate the independent assessment of these bioorthogonal reactions, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress to determine the reaction kinetics.
Materials:
-
Cyclooctyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne derivative and the internal standard in the deuterated solvent to achieve a known concentration (e.g., 5 mM).
-
Reaction Initiation: Add a stock solution of the azide (e.g., benzyl azide, 2-12 equivalents) to the NMR tube.
-
Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Subsequent spectra are then acquired at regular time intervals.
-
Data Analysis:
-
Calculate the concentration of the reactants at each time point by integrating their characteristic signals relative to the constant signal of the internal standard.
-
For a pseudo-first-order reaction (with a large excess of one reactant), plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
-
Protocol 2: Assessment of Linker Stability in Human Serum
This protocol is designed to evaluate the stability of the linker-payload conjugate in a biologically relevant matrix.
Materials:
-
Bioconjugate (e.g., antibody-drug conjugate with a this compound linker)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the bioconjugate at a defined concentration in human serum at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the aliquots to precipitate serum proteins and extract the bioconjugate and any released payload.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and any degradation products over time.
-
Data Analysis: Plot the percentage of intact bioconjugate remaining versus time to determine the stability profile of the linker.
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bioorthogonal reagents (e.g., this compound and an azide partner)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bioorthogonal reagents (individually and in combination) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizing Workflows and Relationships
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
SPAAC Reaction Mechanism.
Workflow for Kinetic Analysis.
Cytotoxicity Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of bis-PEG2-endo-BCN: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of bis-PEG2-endo-BCN is paramount in a laboratory setting. This guide provides essential safety information, logistical considerations, and a step-by-step plan for its proper disposal.
This compound is a bifunctional crosslinker commonly used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications. While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Logistical Information
Prior to handling this compound, it is essential to be familiar with the following safety and storage guidelines:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is -20°C to ensure its stability.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE.
A summary of the required personal protective equipment is provided in the table below.
| Personal Protective Equipment (PPE) for this compound Handling | |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat or other impervious clothing to prevent skin contact. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
Step-by-Step Disposal Plan
The recommended procedure for the disposal of this compound, whether in its pure form or as a non-recyclable solution, is to engage a licensed professional waste disposal service.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect waste this compound, including any surplus material and non-recyclable solutions, in a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical properties of the compound and any solvents used.
-
Do not mix with other incompatible waste streams.
-
-
Packaging and Labeling:
-
Securely seal the waste container to prevent leaks or spills.
-
Label the container clearly with the name of the chemical ("this compound"), the approximate quantity, and any associated hazards (even if not officially classified, it is good practice to note it as a chemical for disposal).
-
-
Arranging for Professional Disposal:
-
Contact a licensed and reputable chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Schedule a pickup for the waste material.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.
-
These materials should be collected in a separate, clearly labeled container.
-
Dispose of this contaminated packaging and equipment as you would the unused product, through the licensed waste disposal service.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling bis-PEG2-endo-BCN
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling bis-PEG2-endo-BCN, a bifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). Due to its role in linking highly potent cytotoxic agents to antibodies, this compound warrants handling with a high degree of caution, similar to that required for Highly Potent Active Pharmaceutical Ingredients (HPAPIs). The following guidance provides essential personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Double Nitrile Gloves | Two layers of nitrile gloves are required. Change the outer layer immediately upon suspected contact and both layers frequently. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory where the compound is handled to protect against splashes. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation. |
| Body Protection | Impervious Laboratory Coat | A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required to prevent skin contact. |
| Chemical-Resistant Apron/Sleeves | Recommended when handling larger quantities or during procedures with a high risk of splashes. | |
| Respiratory Protection | Fitted Respirator (e.g., N95 or higher) | Required when handling the solid compound outside of a certified chemical fume hood or containment system to prevent inhalation of airborne particles. |
Operational and Disposal Plans
Engineering Controls:
-
Primary Containment: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood, glove box, or other suitable containment enclosure.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is stored and handled.
Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Weighing of the solid compound should be performed in a containment system to minimize the risk of generating airborne dust.
-
Solution Handling: When preparing solutions, add the solvent to the solid slowly to avoid splashing. All transfers of solutions should be carried out using appropriate precision dispensing equipment (e.g., calibrated pipettes).
-
Decontamination: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by a mild detergent solution. All disposable materials used in the process should be treated as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
-
All solid waste contaminated with this compound, including used PPE, disposable labware, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
